5-(4-Nitrophenoxymethyl)furan-2-carbaldehyde
Description
Properties
IUPAC Name |
5-[(4-nitrophenoxy)methyl]furan-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO5/c14-7-11-5-6-12(18-11)8-17-10-3-1-9(2-4-10)13(15)16/h1-7H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFAGBUACEBDADX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OCC2=CC=C(O2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Spectral Analysis of 5-(4-Nitrophenoxymethyl)furan-2-carbaldehyde
Abstract
Introduction and Molecular Overview
5-(4-Nitrophenoxymethyl)furan-2-carbaldehyde is a multifunctional organic compound with a molecular formula of C₁₂H₉NO₅ and a molecular weight of 247.20 g/mol [1]. Its structure is characterized by three key functional regions:
-
A Furan-2-carbaldehyde Unit: A five-membered aromatic heterocycle bearing an aldehyde group. This moiety is a well-known platform in synthetic chemistry[2][3].
-
A 4-Nitrophenoxy Group: A benzene ring substituted with a highly electron-withdrawing nitro group and connected via an ether linkage.
-
A Methylene Ether Bridge (-O-CH₂-): This flexible linker connects the furan ring to the aromatic nitrophenoxy system.
The interplay of these groups dictates the molecule's electronic and structural properties, which are in turn reflected in its spectroscopic signatures. This guide will deconstruct the molecule to predict its spectral behavior, providing the causal reasoning behind each expected signal, peak, and fragment.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
NMR spectroscopy is a primary tool for structural elucidation, providing detailed information about the hydrogen and carbon framework of a molecule[4].
Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)
The ¹H NMR spectrum is predicted to show distinct signals for the aldehyde, furan, methylene, and aromatic protons. The chemical shifts are influenced by the electronic environment, including inductive effects from oxygen and the nitro group, and the aromatic ring currents.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale for Prediction |
| ~9.65 | Singlet (s) | 1H | Aldehyde (-CHO) | The aldehyde proton is highly deshielded by the anisotropic effect of the C=O bond and the electron-withdrawing nature of the furan ring. Furfural itself has a signal around 9.6 ppm[5]. |
| ~8.25 | Doublet (d, J ≈ 9 Hz) | 2H | Ar-H (ortho to -NO₂) | These protons are strongly deshielded by the powerful electron-withdrawing and anisotropic effects of the adjacent nitro group. |
| ~7.28 | Doublet (d, J ≈ 3.5 Hz) | 1H | Furan-H (position 3) | This furan proton is adjacent to the aldehyde group and shows characteristic furan coupling to the proton at position 4. |
| ~7.05 | Doublet (d, J ≈ 9 Hz) | 2H | Ar-H (ortho to -OCH₂) | These protons are shielded relative to their counterparts ortho to the nitro group but are deshielded by the ether oxygen. They are split by the adjacent protons. |
| ~6.55 | Doublet (d, J ≈ 3.5 Hz) | 1H | Furan-H (position 4) | This proton is adjacent to the -CH₂O- group and is typically found more upfield than the H-3 proton. |
| ~5.20 | Singlet (s) | 2H | Methylene (-OCH₂-) | These protons are on a carbon adjacent to two oxygen atoms (furan ring and phenoxy group), leading to significant deshielding. The signal is expected to be a sharp singlet as there are no adjacent protons to couple with. |
Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃)
The ¹³C NMR spectrum will reflect the electronic diversity of the carbon atoms in the molecule.
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale for Prediction |
| ~177.5 | C=O (Aldehyde) | The aldehyde carbon is characteristically found at a very downfield shift due to the double bond to oxygen. Furfural's aldehyde carbon is at δ 177.9[3]. |
| ~163.0 | Ar-C (C-O) | The aromatic carbon directly attached to the ether oxygen is deshielded by the oxygen atom. |
| ~158.0 | Furan-C (C-CH₂O) | The C5 carbon of the furan ring, attached to the ether linkage, will be significantly downfield. |
| ~153.0 | Furan-C (C-CHO) | The C2 carbon of the furan ring, attached to the aldehyde, is also highly deshielded. |
| ~142.0 | Ar-C (C-NO₂) | The carbon bearing the nitro group is deshielded, although the effect is less pronounced than for a nitro group on a more electron-rich ring. |
| ~126.0 | Ar-CH (ortho to -NO₂) | These carbons are in an electron-poor environment. |
| ~122.5 | Furan-CH (C-3) | The C3 carbon is adjacent to the electron-withdrawing aldehyde group. |
| ~115.5 | Ar-CH (ortho to -OCH₂) | These carbons are shielded by the electron-donating effect of the ether oxygen relative to the other aromatic carbons. |
| ~112.5 | Furan-CH (C-4) | The C4 carbon is typically the most upfield of the furan ring carbons. |
| ~62.0 | Methylene (-OCH₂-) | The methylene carbon is attached to two electronegative oxygen atoms, resulting in a downfield shift into the typical range for ether carbons[6]. |
NMR Experimental Protocol & Workflow
A self-validating protocol ensures data integrity and reproducibility.
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the sample.
-
Dissolve in ~0.6 mL of high-purity deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal reference.
-
Transfer the solution to a clean, dry 5 mm NMR tube. The choice of solvent is critical to ensure the sample dissolves fully and its signals do not obscure analyte peaks[4].
-
-
Instrument Setup & Calibration:
-
Use a high-field NMR spectrometer (≥400 MHz) for optimal signal dispersion.
-
Lock the spectrometer on the deuterium signal of the CDCl₃.
-
Shim the magnetic field to achieve high homogeneity, verified by the sharp, symmetrical signal of TMS.
-
-
Data Acquisition:
-
Acquire a standard ¹H spectrum with a 90° pulse and a relaxation delay of at least 5 seconds to ensure accurate integration.
-
Acquire a ¹³C spectrum using a proton-decoupled pulse sequence (e.g., zgpg30) to obtain singlets for all carbons. An adequate number of scans (e.g., 1024 or more) may be required due to the lower natural abundance of ¹³C.
-
-
Data Processing:
-
Apply Fourier transformation, phase correction, and baseline correction to the raw FID data.
-
Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm. Calibrate the ¹³C spectrum by setting the CDCl₃ triplet to 77.16 ppm.
-
Integrate the ¹H signals and compare the ratios to the expected proton count for validation.
-
Caption: Workflow for NMR Spectroscopic Analysis.
Infrared (IR) Spectroscopy Analysis
IR spectroscopy probes the vibrational frequencies of bonds within a molecule, making it an excellent tool for identifying functional groups[7]. The spectrum is predicted to be complex but will feature several highly characteristic bands.
| Predicted Wavenumber (cm⁻¹) | Intensity | Vibration Type | Rationale for Prediction |
| ~3120 | Medium | Aromatic C-H Stretch | Characteristic for C-H bonds on both the furan and benzene rings. |
| ~2830, ~2730 | Medium, Weak | Aldehyde C-H Stretch | This pair of bands (Fermi resonance) is highly diagnostic for an aldehyde group[5]. |
| ~1685 | Strong | C=O Stretch (Aldehyde) | The carbonyl stretch is typically very strong. Conjugation with the furan ring lowers the frequency from that of a simple aliphatic aldehyde (~1720 cm⁻¹)[7][8]. |
| ~1590, ~1480 | Strong, Medium | Aromatic C=C Stretch | These bands arise from the stretching vibrations within the benzene and furan rings. |
| ~1520 | Very Strong | Asymmetric NO₂ Stretch | Aromatic nitro groups exhibit a powerful and unmistakable asymmetric stretching band in this region[9]. |
| ~1345 | Very Strong | Symmetric NO₂ Stretch | This is the second highly characteristic band for the nitro group, appearing with strong intensity. |
| ~1250 | Strong | Asymmetric C-O-C Stretch | Associated with the aryl-O-CH₂ portion of the ether linkage. |
| ~1020 | Strong | Symmetric C-O-C Stretch | Associated with the furan-CH₂-O portion of the ether linkage. |
Mass Spectrometry (MS) Analysis
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, offering crucial clues to its structure. Electron Ionization (EI) is assumed for this predictive analysis.
-
Predicted Molecular Ion (M⁺˙): m/z = 247. The molecular ion peak is expected to be reasonably intense, corresponding to the molecular weight of C₁₂H₉NO₅.
Predicted Fragmentation Pathway
The fragmentation will be directed by the functional groups, particularly the ether linkages which represent points of relative weakness.
-
Benzylic-type Cleavage: The most favorable initial fragmentation is the cleavage of the C-O bond between the methylene bridge and the furan ring, which is analogous to a benzylic cleavage. This would yield a stable, resonance-stabilized furfuryl cation or, more likely, the 4-nitrophenoxy radical and the 5-(carboxaldehyde)furfuryl cation. However, cleavage of the ArO-CH₂ bond is also highly probable.
-
Formation of the 4-Nitrophenoxy Cation: Cleavage of the CH₂-OAr bond would generate the 4-nitrophenoxy radical and a cation at m/z 109. Subsequent rearrangement and loss of NO₂ (46 Da) from the nitrophenoxy fragment is a common pathway for nitroaromatics[10].
-
Formation of the Furfuryl Aldehyde Cation: Cleavage of the O-CH₂ bond would generate a cation at m/z 109 (C₅H₅O₂⁺).
-
Loss of Nitro Group: The molecular ion can lose NO₂ (m/z 201) or NO (m/z 217). The loss of NO is often observed in nitrophenyl ethers due to nitro-nitrite rearrangement[10].
Caption: Predicted major fragmentation pathways for the title compound in EI-MS.
Mass Spectrometry Experimental Protocol
-
Sample Introduction: Introduce a dilute solution of the compound (e.g., in methanol or acetonitrile) via direct infusion or through a GC or LC inlet.
-
Ionization: Use standard Electron Ionization (EI) at 70 eV to induce reproducible fragmentation.
-
Analysis: Scan a mass range from m/z 40 to 300 to capture the molecular ion and all significant fragments.
-
Validation: For definitive elemental composition, perform high-resolution mass spectrometry (HRMS) to obtain an accurate mass measurement of the molecular ion. The measured mass should be within 5 ppm of the calculated exact mass (247.0532 for C₁₂H₉NO₅).
Conclusion
This guide presents a detailed, theory-backed prediction of the NMR, IR, and MS spectra of this compound. By dissecting the molecule into its constituent functional groups and drawing upon spectral data from analogous structures, we have constructed a comprehensive analytical framework. The predicted chemical shifts, vibrational frequencies, and fragmentation patterns provide a robust template for researchers to use in the identification and characterization of this molecule. The included self-validating experimental workflows emphasize the principles of scientific integrity and are designed to yield high-quality, reproducible data. This document serves as a critical resource for professionals in chemical synthesis and drug development, enabling confident structural analysis even in the absence of pre-existing library spectra.
References
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Yamada, K., Konakahara, T., & Iida, H. (1974). Mass Spectrometry of Dyes. IV. Electron Impact Reaction of Nitrophenyl Phenyl Ethers and Their Charge Migration. Bulletin of the Chemical Society of Japan, 47(11), 2885-2886. [Link]
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Benoit, F., & Holmes, J. L. (1969). Mass spectra and fragmentation mechanisms of some nitrophenylhydrazines and nitrophenylhydrazones. Organic Mass Spectrometry, 2(6), 591-603. [Link]
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PubChem. (n.d.). 5-(4-Nitrophenyl)-2-furaldehyde. National Center for Biotechnology Information. [Link]
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MDPI. (2022). 5-(4-Nitrophenyl)furan-2-carboxylic Acid. Molbank, 2022(3), M1435. [Link]
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Scribd. (n.d.). Mass Spectrometry: Fragmentation Patterns. [Link]
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Conduit, C. P. (1959). Ultraviolet and infrared spectra of some aromatic nitro-compounds. Journal of the Chemical Society (Resumed), 3273-3277. [Link]
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Linstrom, P.J., & Mallard, W.G. (Eds.). (n.d.). Furfural. In NIST Chemistry WebBook, NIST Standard Reference Database Number 69. National Institute of Standards and Technology. [Link]
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Wang, M., et al. (2014). 5-hydroxymethyl-2-furfural and derivatives formed during acid hydrolysis of conjugated and bound phenolics in plant foods and the effects on phenolic content and antioxidant capacity. Journal of Agricultural and Food Chemistry, 62(20), 4636-4644. [Link]
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LibreTexts Chemistry. (2021). 12.8: Infrared Spectra of Some Common Functional Groups. [Link]
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Ismiyarto, et al. (2018). Furfural preparation from biomass of water hyacinth (Eichornia crassipes) catalyzed by acid solution. AIP Conference Proceedings, 2023, 020050. [Link]
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LibreTexts Chemistry. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]
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Wawer, I., & Wawer, A. (2023). Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. Molbank, 2023(2), M1654. [Link]
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JOCPR. (2018). Synthesis, Characterization and Antibacterial Evaluation of Chalcones Carrying Aryl Furan Moiety. Journal of Chemical and Pharmaceutical Research, 10(6), 184-189. [Link]
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ResearchGate. (n.d.). Fig. S11 The 1 H NMR spectrum of the 5-(4-Nitrophenyl)-2-furan... [Link]
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ResearchGate. (n.d.). IR spectrum of furfural. [Link]
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YouTube. (2023). Mass Spectrometry Part 4-Fragmentation in Ethers. [Link]
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The Architect's Guide to a Privileged Scaffold: A Literature Review on the Synthesis of Furan-2-carbaldehyde Derivatives
Abstract
The furan-2-carbaldehyde scaffold, a cornerstone in heterocyclic chemistry, is a privileged structure in medicinal chemistry and materials science. Its inherent reactivity and the electronic properties of the furan ring make it a versatile building block for the synthesis of a diverse array of complex molecules with significant biological activities. This technical guide provides a comprehensive review of the key synthetic strategies for accessing furan-2-carbaldehyde and its derivatives, intended for researchers, scientists, and drug development professionals. We will delve into classical and modern synthetic methodologies, offering insights into the mechanistic underpinnings and experimental nuances that govern these transformations. This guide is structured to provide not just a collection of protocols, but a strategic understanding of how to approach the synthesis of these valuable compounds, from traditional ring-forming reactions to cutting-edge catalytic C-H functionalizations.
Introduction: The Enduring Importance of the Furan-2-carbaldehyde Motif
Furan-2-carbaldehyde, commonly known as furfural, and its derivatives are not merely synthetic curiosities; they are integral components of numerous marketed drugs and biologically active compounds. The furan ring often serves as a bioisosteric replacement for phenyl groups, offering advantages in terms of metabolic stability and pharmacokinetic properties. The aldehyde functionality provides a reactive handle for a multitude of chemical transformations, allowing for the construction of complex molecular architectures. Furan derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][2][3] This guide will explore the chemical strategies that unlock the potential of this remarkable scaffold.
Foundational Strategies: Building the Furan Core
The synthesis of furan-2-carbaldehyde derivatives often begins with the construction of the furan ring itself, followed by the introduction or modification of the aldehyde group. Two classical named reactions remain highly relevant in this context: the Paal-Knorr furan synthesis and the Feist-Benary furan synthesis.
The Paal-Knorr Furan Synthesis
The Paal-Knorr synthesis is a powerful method for the preparation of substituted furans from 1,4-dicarbonyl compounds under acidic conditions. While not directly yielding furan-2-carbaldehydes in its most basic form, the strategic choice of the 1,4-dicarbonyl precursor can lead to furans amenable to subsequent formylation.
Mechanism of the Paal-Knorr Furan Synthesis
The reaction proceeds via acid-catalyzed cyclization. One carbonyl group is protonated, activating it for nucleophilic attack by the enol form of the other carbonyl group. The resulting hemiacetal then undergoes dehydration to afford the aromatic furan ring.
Caption: Mechanism of the Paal-Knorr Furan Synthesis.
Experimental Protocol: A Representative Paal-Knorr Synthesis
A general procedure involves the treatment of a 1,4-diketone with a strong acid, such as sulfuric acid or p-toluenesulfonic acid, in a suitable solvent like toluene or acetic acid, often with heating.
The Feist-Benary Furan Synthesis
The Feist-Benary synthesis offers a convergent approach to substituted furans by reacting α-halo ketones with β-dicarbonyl compounds in the presence of a base. This method is particularly useful for preparing furans with a variety of substitution patterns.
Mechanism of the Feist-Benary Furan Synthesis
The reaction is initiated by the deprotonation of the β-dicarbonyl compound to form an enolate. This enolate then acts as a nucleophile, attacking the α-halo ketone in an SN2 reaction. The resulting intermediate undergoes an intramolecular cyclization and subsequent dehydration to yield the furan product.
Caption: Mechanism of the Feist-Benary Furan Synthesis.
Direct Formylation Strategies: Installing the Aldehyde
For many applications, the most direct route to furan-2-carbaldehyde derivatives is through the formylation of a pre-existing furan ring. The Vilsmeier-Haack reaction is the preeminent method for this transformation.
The Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is a versatile and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.[4] For furan and its derivatives, this reaction typically proceeds with high regioselectivity for the 2-position.[4][5]
Mechanism of the Vilsmeier-Haack Reaction
The reaction involves the in-situ formation of the Vilsmeier reagent, a chloroiminium ion, from a substituted amide (commonly N,N-dimethylformamide, DMF) and a dehydrating agent like phosphorus oxychloride (POCl₃).[6][7] This electrophilic species is then attacked by the electron-rich furan ring. The resulting iminium salt is subsequently hydrolyzed during workup to yield the aldehyde.[5][6][7]
Caption: Simplified Mechanism of the Vilsmeier-Haack Reaction on Furan.
Experimental Protocol: Vilsmeier-Haack Formylation of Furan
A representative procedure involves the slow addition of phosphorus oxychloride to a solution of furan in N,N-dimethylformamide at low temperature. The reaction is then typically warmed to room temperature or gently heated before being quenched with an aqueous base and extracted.
Detailed Protocol: Synthesis of Furan-2-carbaldehyde-d [2][8] This protocol for the synthesis of deuterated furan-2-carbaldehyde highlights the practical application of the Vilsmeier-Haack reaction.
-
Materials:
-
DMF-d₇ (2.1 g, 28.4 mmol)
-
Furan (14.5 g, 213 mmol)
-
Oxalyl chloride ((COCl)₂) (3.9 g, 31.2 mmol)
-
Dichloromethane (DCM)
-
Saturated NH₄Cl solution
-
Brine
-
MgSO₄
-
-
Procedure:
-
In a 250 mL flask under an inert atmosphere, combine DMF-d₇, furan, and 20 mL of DCM.
-
Cool the mixture in an ice bath for 10 minutes.
-
Dropwise add a solution of oxalyl chloride in 20 mL of DCM over 10 minutes.
-
Stir the reaction mixture in the ice bath and allow it to warm to room temperature overnight.
-
After 12 hours, quench the reaction with a saturated aqueous solution of NaHCO₃.
-
Extract the aqueous layer three times with DCM.
-
Combine the organic phases and wash sequentially with saturated NH₄Cl solution and brine.
-
Dry the organic phase over MgSO₄, filter, and evaporate the solvent under reduced pressure to yield the product.
-
Modern Synthetic Toolkits: Catalysis and Innovation
The field of organic synthesis is constantly evolving, and the preparation of furan-2-carbaldehyde derivatives has benefited from the development of modern catalytic methods that offer improved efficiency, selectivity, and sustainability.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck couplings, are indispensable tools for the synthesis of substituted furan-2-carbaldehydes, particularly for introducing aryl and vinyl groups at specific positions on the furan ring.[9][10]
The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between an organohalide and an organoboron compound.[9][11][12] For the synthesis of 5-aryl-furan-2-carbaldehydes, a common strategy is the coupling of a 5-halofuran-2-carbaldehyde with an arylboronic acid.[13]
Experimental Protocol: Suzuki-Miyaura Coupling of 5-Bromo-2-furaldehyde [13]
-
Materials:
-
5-Bromo-2-furaldehyde (1.0 mmol)
-
(4-bromophenyl)boronic acid (1.2 mmol)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol)
-
Potassium carbonate (K₂CO₃) (3.0 mmol)
-
Toluene, Ethanol, Water
-
-
Procedure:
-
To a round-bottomed flask, add 5-bromo-2-furaldehyde, (4-bromophenyl)boronic acid, and potassium carbonate.
-
Add a mixture of toluene, ethanol, and water.
-
Add the palladium catalyst to the reaction mixture.
-
Flush the flask with an inert gas and heat the mixture at 70-80°C overnight with vigorous stirring.
-
After cooling, add water and extract the product with ethyl acetate.
-
The combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography.
-
The Heck reaction is a palladium-catalyzed reaction of an unsaturated halide with an alkene in the presence of a base to form a substituted alkene. This can be applied to the synthesis of furan-2-carbaldehyde derivatives bearing alkenyl substituents.[14]
General Experimental Workflow for Heck Coupling
Caption: General workflow for a Heck coupling reaction.
C-H Functionalization
Direct C-H functionalization has emerged as a powerful and atom-economical strategy for the synthesis of complex molecules.[15][16][17] In the context of furan-2-carbaldehyde derivatives, this approach allows for the introduction of substituents directly onto the furan ring without the need for pre-functionalized starting materials. Both metal-catalyzed and photocatalytic methods have been developed for the C-H functionalization of furans.[17][18]
Mechanism of Photocatalytic C-H Functionalization
Photocatalytic C-H functionalization often involves the generation of a highly reactive radical species upon irradiation of a photocatalyst. This radical can then abstract a hydrogen atom from the furan ring, creating a furan radical that can be trapped by a suitable coupling partner.
Modern Synthetic Technologies: Flow Chemistry and Enzymatic Synthesis
The drive towards more sustainable and efficient chemical manufacturing has led to the adoption of innovative technologies like continuous flow chemistry and enzymatic synthesis.
Continuous flow reactors offer several advantages over traditional batch processes, including improved safety, better heat and mass transfer, and the potential for automation.[9][18][19][20] The synthesis of nitrofuran pharmaceuticals, which are derivatives of furan-2-carbaldehyde, has been successfully demonstrated in a continuous flow setup.[9][18][21]
Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis.[14][22][23][24] Enzymes can be used to perform specific transformations on furan-2-carbaldehyde and its derivatives under mild reaction conditions, often with high enantioselectivity. For instance, oxidoreductases can be employed for the selective oxidation or reduction of the aldehyde group.[15][24]
Applications in Drug Discovery and Development
The synthetic methodologies described above have been instrumental in the discovery and development of numerous furan-2-carbaldehyde derivatives with significant therapeutic potential.
Anticancer Agents
Several furan-2-carbaldehyde derivatives have been reported to exhibit potent anticancer activity. For example, thiosemicarbazones derived from 5-nitro-furan-2-carbaldehyde have shown high cytotoxicity against various cancer cell lines.[1]
Antimicrobial Agents
The furan nucleus is a key component of many antimicrobial drugs. The synthesis of 5-aryl-furan-2-carbaldehydes via the Meerwein arylation has been a key step in the preparation of novel antimicrobial compounds.[23]
Table 1: Comparison of Key Synthetic Methods for Furan-2-carbaldehyde Derivatives
| Method | Key Reagents | Typical Yields | Advantages | Disadvantages |
| Vilsmeier-Haack | DMF, POCl₃ | High | Direct formylation, high regioselectivity. | Requires stoichiometric reagents, harsh workup. |
| Meerwein Arylation | Aryldiazonium salts, Cu(I) salts | Moderate | Readily available starting materials. | Use of potentially unstable diazonium salts. |
| Suzuki-Miyaura Coupling | 5-Halofuran-2-carbaldehyde, Arylboronic acid, Pd catalyst | Good to Excellent | High functional group tolerance, mild conditions.[9] | Requires pre-functionalized starting materials. |
| Heck Coupling | 5-Halofuran-2-carbaldehyde, Alkene, Pd catalyst, Base | Good | Forms C-C bonds with alkenes. | Can have issues with regioselectivity. |
| C-H Functionalization | Furan, Coupling partner, Catalyst (metal or photo) | Variable | Atom-economical, avoids pre-functionalization. | Can require expensive catalysts, selectivity can be a challenge.[17] |
Conclusion
The synthesis of furan-2-carbaldehyde and its derivatives is a rich and evolving field of organic chemistry. From the time-honored Paal-Knorr and Feist-Benary reactions to the modern marvels of palladium-catalyzed cross-couplings and C-H functionalization, the synthetic chemist's toolbox for accessing these valuable compounds is more diverse and powerful than ever. The advent of enabling technologies such as flow chemistry and biocatalysis promises to further enhance the efficiency and sustainability of these synthetic endeavors. As the demand for novel therapeutics and advanced materials continues to grow, the furan-2-carbaldehyde scaffold is poised to remain a central focus of synthetic innovation for years to come. This guide has provided a strategic overview of the key synthetic approaches, equipping researchers with the knowledge to navigate this exciting area of chemical science and contribute to the development of the next generation of furan-based molecules.
References
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Furan-2-carbaldehydes as C1 building blocks for the synthesis of quinazolin-4(3H)-ones via ligand. (n.d.). Retrieved from [Link]
- Transition-Metal-Free Continuous-Flow Synthesis of 2,5-Diaryl Furans: Access to Medicinal Building Blocks and Optoelectronic Materials. (2021). The Journal of Organic Chemistry, 86(17), 11779-11788.
- A Technical Guide to Substituted Furan-2-Carbaldehydes in Drug Discovery. (2025). BenchChem.
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Vilsmeier-Haack Reaction - Organic Chemistry Portal. (n.d.). Retrieved from [Link]
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Vilsmeier–Haack reaction - Wikipedia. (n.d.). Retrieved from [Link]
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Heck Coupling - Organic Synthesis. (n.d.). Retrieved from [Link]
- Continuous Flow Synthesis of Nitrofuran Pharmaceuticals Using Acetyl Nitrate. (2025).
- Continuous Flow Synthesis of Nitrofuran Pharmaceuticals Using Acetyl Nitrate. (2025).
- Visible-light-mediated synthesis of 3,4,5-trisubstituted furan-2-one derivatives via a bifunctional organo photocatalyst. (2022). New Journal of Chemistry, 46(10), 4647-4652.
-
Vilsmeier-Haack Reaction - Chemistry Steps. (n.d.). Retrieved from [Link]
- Application Notes and Protocols for Furan-Carbaldehyde Derivatives in Medicinal Chemistry. (2025). BenchChem.
- Hybrid Biocatalysis with Photoelectrocatalysis for Renewable Furan Derivatives' Valorization: A Review. (2024).
- Mechanism of the enzymatic synthesis of furan-containing compound, hydroxymethylfurfural. (2019). FASEB Journal, 33(S1), lb383-lb383.
- Synthesis and antimicrobial activity of 4-(5-ARYL-2-FUROYL)morpholines and 4-[(5-ARYL-2-FURYL)carbonothioyl] morpholines. (2021). Pharmacia, 68(1), 163-170.
- comparative study of the synthesis methods for 5-aryl furan-2-carbaldehydes. (2025). BenchChem.
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Continuous flow synthesis of nitrofuran pharmaceuticals using acetyl nitrate - Academic Bibliography - Universiteit Gent. (2025). Retrieved from [Link]
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- (PDF) Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. (2023).
- Exploring New Avenues in C-C Coupling: Broadening Application of the Heck Reaction via in-situ Formation of Olefins. (2017). The University of Liverpool Repository.
- One-pot one-step enzymatic synthesis of 5-(aminomethyl)-2-furancarboxylic acid from 5-(hydroxymethyl) furfural. (2025). Green Chemistry.
- General mechanisms for C-H activation catalysis involving different reoxidation strategies. (2018). Catalysis Science & Technology, 8(12), 2974-2993.
- Furan: A Promising Scaffold for Biological Activity. (2024). Journal of Drug Delivery and Therapeutics, 14(1), 1-10.
- Synthetic Strategies to Substituted Chiral Furans: A Review. (2025). Asian Journal of Organic Chemistry.
- Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. (2023). Molbank, 2023(2), M1654.
- Transition-Metal-Catalyzed C-H Bond Activation for the Formation of C-C Bonds in Complex Molecules. (2023). Chemical Reviews, 123(14), 8639-8734.
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- Application Notes and Protocols for the Synthesis of 5-(4-Bromophenyl)
- Catalytic C-H Functionalization of Unreactive Furan Cores in Bio-Derived Platform Chemicals. (2021). ChemSusChem, 14(2), 558-568.
- A comparative study on the stability of the furfural molecule on the low index Ni, Pd and Pt surfaces. (2022). RSC Advances, 12(15), 9266-9275.
- Suzuki Cross-coupling Reaction procedure. (n.d.). Retrieved from Rose-Hulman Institute of Technology.
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- Reaction of Substituted Furan-2-carboxaldehydes and Furo[b]pyrrole Type Aldehydes with Hippuric Acid. (2004). Molecules, 9(12), 1076-1085.
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theoretical studies and computational modeling of 5-(4-Nitrophenoxymethyl)furan-2-carbaldehyde
An In-Depth Technical Guide to the Theoretical and Computational Modeling of 5-(4-Nitrophenoxymethyl)furan-2-carbaldehyde
Authored by: A Senior Application Scientist
Abstract
The convergence of computational chemistry and drug discovery has created unprecedented opportunities for the in silico evaluation of novel chemical entities. This guide provides a comprehensive framework for the theoretical and computational analysis of this compound, a molecule possessing structural motifs of significant interest in medicinal chemistry—namely the furan ring, a nitroaromatic system, and an ether linkage. We will detail a multi-pillar computational approach, beginning with quantum mechanical characterization and extending to molecular docking, molecular dynamics, and ADMET profiling. The causality behind each methodological choice is explained, providing a self-validating workflow for researchers, scientists, and drug development professionals to rigorously assess the molecular properties, potential biological activity, and drug-likeness of this and similar compounds.
Introduction: The Rationale for a Computational Deep Dive
This compound is a novel chemical entity that combines three key pharmacophores. The furan scaffold is a cornerstone in many biologically active compounds, exhibiting a wide spectrum of activities including antibacterial, anti-inflammatory, and anticancer effects.[1][2] The nitroaromatic group, while often associated with toxicity, is also a critical component in certain antimicrobial and antiparasitic drugs; its electron-withdrawing nature profoundly influences the molecule's electronic properties and reactivity.[3] The ether linkage provides conformational flexibility, which is crucial for receptor binding.
Given this structural makeup, a thorough preclinical assessment is imperative. Before committing to costly and time-consuming synthesis and in vitro screening, computational modeling offers a rapid, cost-effective, and insightful pathway to:
-
Establish the fundamental electronic and structural properties of the molecule.
-
Predict its reactivity and stability.
-
Identify potential protein targets and elucidate binding modes.
-
Assess the stability of ligand-protein complexes.
-
Profile its drug-likeness and potential toxicity.
This guide outlines an integrated computational workflow designed to build a comprehensive molecular profile of this compound, providing a robust foundation for subsequent experimental validation.
Foundational Analysis: Quantum Chemical Calculations
The initial and most critical step in computational analysis is to understand the molecule at the quantum level. Density Functional Theory (DFT) is the workhorse for this task, offering an excellent balance between accuracy and computational cost for molecules of this size.[4][5] We recommend the B3LYP functional with a 6-311++G(d,p) basis set, a combination widely validated for organic and nitroaromatic compounds.[6][7][8]
Step-by-Step Protocol: Geometry Optimization and Vibrational Analysis
Objective: To determine the most stable three-dimensional conformation (the global minimum on the potential energy surface) and confirm its stability.
-
Initial Structure Generation: Draw the 2D structure of this compound in a molecular editor (e.g., GaussView, Avogadro) and perform an initial 3D cleanup using a force field like MMFF94.
-
DFT Optimization: Submit the structure to a quantum chemistry package (e.g., Gaussian, ORCA) for full geometry optimization using the B3LYP/6-311++G(d,p) level of theory. This process iteratively adjusts all bond lengths, angles, and dihedrals to find the lowest energy structure.
-
Frequency Calculation: Perform a vibrational frequency calculation on the optimized geometry using the same level of theory.
-
Causality Check: The absence of any imaginary frequencies confirms that the optimized structure is a true energy minimum. The presence of imaginary frequencies would indicate a transition state or a saddle point, requiring further conformational searching.
-
-
Data Extraction: From the output, extract the final optimized coordinates, thermodynamic data (enthalpy, Gibbs free energy), and the vibrational spectrum. The calculated IR spectrum can be compared with experimental data if available.
Electronic Landscape: Frontier Molecular Orbitals (FMOs)
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity.[6][9]
-
HOMO: Represents the ability to donate an electron (nucleophilicity).
-
LUMO: Represents the ability to accept an electron (electrophilicity).
-
HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a critical indicator of molecular stability. A large gap implies high kinetic stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive.
These values are obtained directly from the DFT output file of the optimized structure. Analysis of the FMO isosurfaces reveals where these orbitals are localized. For this compound, we would anticipate the LUMO to be localized primarily on the electron-deficient nitroaromatic ring, suggesting this region is the most likely site for nucleophilic attack.
Reactivity and Charge Distribution: MEP and Global Descriptors
Molecular Electrostatic Potential (MEP) Mapping: An MEP map provides a visual guide to the charge distribution on the molecule's surface. It identifies regions that are electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically colored blue). For our target molecule, the oxygen atoms of the nitro and carbonyl groups are expected to be the most electron-rich sites, making them prime locations for hydrogen bonding or metallic coordination.
Global Reactivity Descriptors: Calculated from the energies of the HOMO and LUMO, these descriptors provide quantitative measures of reactivity.
| Descriptor | Formula | Significance |
| Ionization Potential (I) | I ≈ -EHOMO | Energy required to remove an electron. |
| Electron Affinity (A) | A ≈ -ELUMO | Energy released when an electron is added. |
| Electronegativity (χ) | χ = (I + A) / 2 | The ability to attract electrons. |
| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution. |
| Chemical Softness (S) | S = 1 / η | A measure of reactivity (inverse of hardness). |
| Electrophilicity Index (ω) | ω = χ² / (2η) | A global measure of electrophilic nature. |
These parameters provide a robust quantitative basis for comparing the reactivity of the molecule against known drugs or other derivatives.
Exploring Biological Interactions: Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a protein target, estimating the binding affinity. This is a crucial step for hypothesis generation in drug discovery.
Rationale for Target Selection
Given the furan and nitroaromatic motifs, potential targets could include bacterial enzymes (e.g., DNA gyrase, dihydrofolate reductase) or parasitic proteins. For this guide, we will hypothesize a study against Staphylococcus aureus DNA Gyrase B, a validated antibacterial target.
Step-by-Step Protocol: Molecular Docking Workflow
Objective: To predict the binding mode and affinity of this compound within the ATP-binding site of S. aureus DNA Gyrase B.
-
Receptor Preparation:
-
Download the crystal structure of the protein from the Protein Data Bank (PDB).
-
Using software like AutoDock Tools or Schrödinger Maestro, remove water molecules and co-crystallized ligands.
-
Add polar hydrogen atoms and assign appropriate atomic charges.
-
-
Ligand Preparation:
-
Use the DFT-optimized structure of this compound.
-
Assign rotatable bonds and merge non-polar hydrogens.
-
-
Grid Generation: Define the docking search space (the "grid box") around the known active site of the protein.
-
Docking Execution: Run the docking simulation using a program like AutoDock Vina. The algorithm will explore numerous conformations and orientations of the ligand within the grid box, scoring each one.
-
Analysis of Results:
-
Examine the predicted binding energy (e.g., in kcal/mol). More negative values indicate stronger predicted affinity.
-
Visualize the top-ranked docking pose to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking.
-
Caption: A typical workflow for molecular docking studies.
Assessing Complex Stability: Molecular Dynamics (MD) Simulation
While docking provides a static snapshot of binding, MD simulations offer a dynamic view, assessing the stability of the ligand-protein complex over time in a simulated physiological environment.
Step-by-Step Protocol: MD Simulation
Objective: To evaluate the stability of the docked complex of this compound and the target protein.
-
System Setup:
-
Take the best-ranked pose from molecular docking as the starting structure.
-
Place the complex in a periodic box of water molecules (e.g., TIP3P model).
-
Add counter-ions to neutralize the system.
-
-
Minimization and Equilibration:
-
Perform energy minimization to relax the system and remove steric clashes.
-
Gradually heat the system to physiological temperature (e.g., 300 K) and then equilibrate it under constant pressure and temperature (NPT ensemble). This allows the water molecules and protein side chains to adjust to the ligand's presence.
-
-
Production Run: Run the simulation for a significant duration (e.g., 100 nanoseconds) to collect trajectory data.
-
Trajectory Analysis:
-
Root Mean Square Deviation (RMSD): Plot the RMSD of the protein backbone and the ligand over time. A stable, converging RMSD plot indicates that the complex has reached equilibrium and is not undergoing major conformational changes.
-
Root Mean Square Fluctuation (RMSF): Calculate the RMSF for each protein residue to identify flexible and rigid regions.
-
Interaction Analysis: Monitor key hydrogen bonds and other interactions identified in docking to see if they are maintained throughout the simulation.
-
Caption: Key stages of a molecular dynamics simulation workflow.
Predicting Drug-Likeness: ADMET Profiling
An effective drug must not only bind its target but also possess favorable Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. Numerous computational models can predict these properties.
| Property | Parameter | Desired Range/Outcome | Rationale |
| Absorption | Lipinski's Rule of Five | Molecular Weight < 500, LogP < 5, H-bond donors < 5, H-bond acceptors < 10 | Predicts oral bioavailability. |
| Distribution | Blood-Brain Barrier (BBB) Permeability | Predicted as non-penetrant or penetrant | Important for CNS-acting drugs or avoiding CNS side effects. |
| Metabolism | Cytochrome P450 (CYP) Inhibition | Predicted as non-inhibitor of major isoforms (e.g., 3A4, 2D6) | Inhibition can lead to drug-drug interactions. |
| Excretion | Total Clearance | Model-dependent value | Indicates how quickly the drug is removed from the body. |
| Toxicity | Mutagenicity (AMES test) | Predicted as non-mutagenic | Nitroaromatics can be mutagenic, making this a critical check.[3][5] |
| Toxicity | hERG Inhibition | Predicted as non-inhibitor | hERG blockage can lead to cardiotoxicity. |
These predictions can be obtained from various online servers (e.g., SwissADME, pkCSM) or commercial software packages. A favorable in silico ADMET profile increases the likelihood of a compound succeeding in later-stage development.
Conclusion and Future Outlook
This guide has outlined a rigorous, multi-step computational workflow for the comprehensive characterization of this compound. By systematically applying DFT, molecular docking, MD simulations, and ADMET prediction, researchers can build a detailed profile of the molecule's electronic structure, reactivity, potential biological activity, and drug-likeness.
The insights gained from this in silico analysis are invaluable. They allow for data-driven decisions on whether to proceed with synthesis, guide the design of more potent and safer analogues, and provide a theoretical foundation for interpreting future experimental results. This synergy between computational modeling and experimental science is the cornerstone of modern drug discovery and development.
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Computational Studies of Furanone and its 5Methyl/5Phenyl Derivatives. (n.d.). Adv. J. Chem. B. Retrieved from [Link]
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Nelson, P. D., & Tapper, A. (2025). Kinetic and thermodynamic models for the formation of furan in thermally processed foods: A theoretical and computational study. Journal of Molecular Modeling, 31(4), 123. Retrieved from [Link]
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Emmel, P. D. (2011). Structural Characteristics and Reactivity Relationships of Nitroaromatic and Nitramine Explosives – A Review of Our Computational Chemistry and Spectroscopic Research. Current Environmental Engineering, 1(1). Retrieved from [Link]
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Nelson, P. D., & Tapper, A. (2025). Kinetic and thermodynamic models for the formation of furan in thermally processed foods: A theoretical and computational study. Journal of Molecular Modeling, 31(4). Retrieved from [Link]
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Zherikova, K. V., & Kuratieva, N. V. (2024). Thermochemistry of Furan and Its Derivatives: A High-Level Ab Initio Study. Journal of Chemical & Engineering Data, 69(1), 1-10. Retrieved from [Link]
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Nelson, P. D., & Tapper, A. (2025). Kinetic and thermodynamic models for the formation of furan in thermally processed foods: A theoretical and computational study. Journal of Molecular Modeling. Retrieved from [Link]
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Khrapkovskii, G. M., et al. (2004). Theoretical Study of the Mechanism of the Nitro-Nitrite Rearrangement and Its Role in Gas-Phase Monomolecular Decomposition of C-Nitro Compounds. Russian Journal of General Chemistry, 74(6), 908-920. Retrieved from [Link]
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Puzyn, T., et al. (2007). Structure-Toxicity Relationships of Nitroaromatic Compounds. QSAR & Combinatorial Science, 26(11-12), 1224-1233. Retrieved from [Link]
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Furan: A Promising Scaffold for Biological Activity. (2024). Journal of Drug Delivery and Therapeutics, 14(1), 1-10. Retrieved from [Link]
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Synthesis, characterization and biological evaluations of 2-(4-hydroxyaryl)-N'-[{5'-(substituted aryl)-furan-2'-yl}-methylidene]-ketohydrazides. (2013). Der Pharma Chemica, 5(4), 1-7. Retrieved from [Link]
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Obushak, M., et al. (2021). Synthesis and antimicrobial activity of 4-(5-ARYL-2-FUROYL)morpholines and 4-[(5-ARYL-2-FURYL)carbonothioyl] morpholines. Pharmacia, 68(1), 1-6. Retrieved from [Link]
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Whitepaper: Profiling the Solubility and Stability of 5-(4-Nitrophenoxymethyl)furan-2-carbaldehyde
An In-Depth Technical Guide for Researchers
Abstract: 5-(4-Nitrophenoxymethyl)furan-2-carbaldehyde is a molecule of interest for synthetic and medicinal chemistry, incorporating a furan scaffold, a nitroaromatic system, and a reactive aldehyde functional group. The furan moiety is a common feature in various biologically active compounds. Understanding the physicochemical properties of this compound, specifically its solubility and stability, is paramount for its effective application in drug discovery and development. Poor solubility can hinder formulation and bioavailability, while instability can compromise shelf-life, efficacy, and safety. This guide provides a comprehensive framework for characterizing the solubility and stability of this compound. It outlines detailed, field-proven experimental protocols and explains the scientific rationale behind methodological choices, aligning with international regulatory standards.
Introduction: The Imperative of Physicochemical Characterization
In the trajectory of drug development, the early characterization of a compound's fundamental properties is a critical determinant of its future success. This compound presents a unique structural combination: the furan-2-carbaldehyde core, a known reactive intermediate[1][2], and the 4-nitrophenoxy substituent, which modulates polarity and electronic properties. These features suggest potential utility as a precursor in synthesizing more complex molecules[3].
However, before its potential can be realized, a robust understanding of its behavior in various chemical environments is essential.
-
Solubility directly impacts the ability to create stock solutions for screening, influences absorption and distribution in biological systems, and dictates viable formulation strategies.
-
Stability assessment, particularly through forced degradation studies, is a regulatory requirement that helps in identifying potential degradants, elucidating degradation pathways, developing stability-indicating analytical methods, and defining appropriate storage and handling conditions[4][5][6].
This document serves as a practical guide for researchers to systematically evaluate these two cornerstone properties, ensuring data integrity and facilitating informed decision-making in a research and development setting.
Solubility Assessment: A Multi-Solvent Approach
The principle of "like dissolves like" provides a foundational prediction for solubility[7][8]. The structure of this compound contains both polar elements (the nitro group, aldehyde, and ether linkage) and non-polar elements (the furan and benzene rings). This duality suggests that its solubility will vary significantly across solvents of different polarities. A systematic screening is therefore necessary.
Causality Behind Solvent Selection
The choice of solvents is not arbitrary; it is designed to cover a wide spectrum of polarity and hydrogen bonding capabilities, representing environments the compound might encounter from the lab bench to potential formulation.
-
Aqueous Media (Water, PBS pH 7.4): Essential for assessing relevance to biological systems.
-
Polar Protic Solvents (Ethanol, Methanol): Capable of hydrogen bonding; common in synthesis and early formulation.
-
Polar Aprotic Solvents (DMSO, Acetone, Acetonitrile): High dielectric constants, capable of dissolving a wide range of compounds; standard for creating stock solutions for biological assays.
-
Moderately Non-Polar Solvents (Dichloromethane, Ethyl Acetate): Used in extraction and purification steps.
-
Non-Polar Solvents (Hexane, Toluene): Establish the lower limit of the compound's solubility profile.
Experimental Protocol: Kinetic Solubility Determination via the Shake-Flask Method
This protocol details the most widely accepted method for determining thermodynamic solubility, providing a definitive measure of a compound's dissolution capacity in a given solvent at equilibrium.
-
Preparation: Accurately weigh approximately 2-5 mg of this compound into separate 1.5 mL glass vials.
-
Solvent Addition: Add a precise volume (e.g., 500 µL) of the selected solvent to each vial.
-
Equilibration: Seal the vials securely. Place them in a shaker or rotator set to a consistent agitation speed at a controlled ambient temperature (e.g., 25 °C). Allow the mixtures to equilibrate for a minimum of 24 hours to ensure saturation is reached[8].
-
Phase Separation: After equilibration, centrifuge the vials at high speed (e.g., 14,000 rpm) for 15 minutes to pellet all undissolved solid material.
-
Sample Dilution: Carefully remove a known aliquot of the supernatant without disturbing the solid pellet. Perform a pre-determined dilution of the supernatant into a suitable mobile phase for analysis.
-
Quantification: Analyze the diluted sample using a validated, stability-indicating HPLC-UV method against a standard curve prepared from a known concentration stock of the compound.
-
Calculation: Calculate the solubility (in mg/mL or µg/mL) by correcting the measured concentration for the dilution factor.
Anticipated Data Summary
The results should be compiled into a clear, comparative table.
| Solvent System | Polarity Index | Anticipated Solubility (Qualitative) | Solubility (mg/mL) |
| Hexane | 0.1 | Insoluble / Very Sparingly Soluble | < 0.1 |
| Toluene | 2.4 | Sparingly Soluble | Quantitative Value |
| Dichloromethane | 3.1 | Soluble | Quantitative Value |
| Ethyl Acetate | 4.4 | Soluble | Quantitative Value |
| Acetone | 5.1 | Freely Soluble | Quantitative Value |
| Ethanol | 5.2 | Soluble | Quantitative Value |
| Acetonitrile | 5.8 | Soluble | Quantitative Value |
| Methanol | 6.6 | Soluble | Quantitative Value |
| DMSO | 7.2 | Very Soluble | > 10 |
| PBS (pH 7.4) | 9.0 (approx.) | Sparingly Soluble / Insoluble | Quantitative Value |
| Purified Water | 10.2 | Insoluble | < 0.1 |
Workflow for Solubility Determination
Caption: Workflow for Thermodynamic Solubility Assessment.
Stability Assessment: A Forced Degradation Protocol
Forced degradation, or stress testing, is a cornerstone of drug development mandated by ICH guidelines to establish the intrinsic stability of a drug substance[9][10]. The objective is to induce degradation, typically between 5-20%, to identify likely degradation products and validate analytical methods for their detection[11]. The structure of this compound contains several functional groups susceptible to degradation.
Potential Degradation Pathways
-
Aldehyde Oxidation: The furan-2-carbaldehyde moiety is susceptible to oxidation, which would convert the aldehyde (-CHO) to a carboxylic acid (-COOH), forming 5-(4-Nitrophenoxymethyl)furan-2-carboxylic acid[1][5].
-
Hydrolysis: The ether linkage (-CH₂-O-) could be susceptible to cleavage under harsh acidic or basic conditions.
-
Furan Ring Opening: Furan rings can be unstable and prone to opening under strongly acidic conditions.
-
Photodegradation: The conjugated system and the nitroaromatic group may absorb UV-Vis light, leading to photochemical reactions.
Experimental Protocol: Forced Degradation Studies
This protocol outlines the stress conditions required by regulatory agencies[9][12][13]. A stock solution of the compound (e.g., 1 mg/mL in acetonitrile) should be prepared and used for all studies.
-
Acid Hydrolysis:
-
Mix the stock solution with 1N HCl in a 1:1 ratio.
-
Incubate at 60°C.
-
Withdraw aliquots at time points (e.g., 2, 4, 8, 24 hours).
-
Neutralize with an equivalent amount of 1N NaOH before analysis.
-
-
Base Hydrolysis:
-
Mix the stock solution with 1N NaOH in a 1:1 ratio.
-
Keep at room temperature (aldehydes can be particularly sensitive to base).
-
Withdraw aliquots at shorter time points (e.g., 30 min, 1, 2, 4 hours).
-
Neutralize with an equivalent amount of 1N HCl before analysis.
-
-
Oxidative Degradation:
-
Mix the stock solution with 3% hydrogen peroxide (H₂O₂) in a 1:1 ratio.
-
Incubate at room temperature, protected from light.
-
Withdraw aliquots at time points (e.g., 2, 4, 8, 24 hours).
-
Analyze directly.
-
-
Thermal Degradation:
-
Store the solid compound in a stability oven at 70°C.
-
Store a solution of the compound (in a relevant solvent like acetonitrile) at 70°C.
-
Sample at time points (e.g., 1, 3, 7 days).
-
-
Photostability:
-
Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH Q1B[9].
-
A parallel sample should be wrapped in aluminum foil to serve as a dark control.
-
Analyze both samples at the end of the exposure period.
-
-
Analysis: All samples should be analyzed by a validated stability-indicating HPLC method, preferably with a photodiode array (PDA) detector and a mass spectrometer (MS) to detect and characterize any degradation products.
Anticipated Data Summary
Results should be tabulated to show the extent of degradation under each condition.
| Stress Condition | Parameters | Time | % Degradation | No. of Degradants | Observations / Major Degradant (m/z) |
| Acid Hydrolysis | 1N HCl | 24h | Quantitative Value | Value | e.g., Potential ether cleavage |
| Base Hydrolysis | 1N NaOH | 4h | Quantitative Value | Value | e.g., Potential Cannizzaro reaction |
| Oxidation | 3% H₂O₂ | 24h | Quantitative Value | Value | Likely oxidation to carboxylic acid |
| Thermal (Solid) | 70 °C | 7 days | Quantitative Value | Value | Note any change in physical appearance |
| Thermal (Solution) | 70 °C | 7 days | Quantitative Value | Value | Note any precipitation |
| Photolytic | ICH Q1B | - | Quantitative Value | Value | Compare against dark control |
Workflow for Stability Assessment
Caption: Forced Degradation Study Workflow.
Conclusion and Implications
This technical guide provides a robust and scientifically grounded framework for the comprehensive evaluation of the solubility and stability of this compound. The execution of these protocols will yield critical data that informs every subsequent stage of development. The solubility profile will guide the selection of appropriate solvents for synthesis, purification, and biological screening, while the stability data will establish the compound's degradation pathways, inform the development of a stability-indicating analytical method, and dictate necessary storage, handling, and formulation strategies to ensure its integrity. Adherence to these systematic and well-documented procedures is essential for maintaining scientific rigor and aligning with the expectations of the global pharmaceutical regulatory landscape.
References
-
ICH Harmonised Tripartite Guideline Q1A(R2): Stability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link][9]
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Experiment 1: Determination of Solubility Class. Department of Chemistry, University of Texas. [14]
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Annex 5: Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms. Pan American Health Organization (PAHO). [Link][15]
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Procedure For Determining Solubility of Organic Compounds. Scribd. [Link][16]
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Guidelines On Stability Testing Of Finished Pharmaceutical Products and Active Drug Substance Year 2022. Egyptian Drug Authority. [Link][12]
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Q1 Stability Testing of Drug Substances and Drug Products. U.S. Food and Drug Administration (FDA). [Link][10]
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Experiment: Solubility of Organic & Inorganic Compounds. University of Colorado Boulder. [7]
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How To Determine Solubility Of Organic Compounds? Chemistry For Everyone (YouTube). [Link][8]
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Guideline on Stability Testing: Stability testing of existing active substances and related finished products. European Medicines Agency (EMA). [Link][13]
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Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Austin Community College. [17]
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Effects of Solvent Polarity on the Reaction of Aldehydes and Ketones with a Hydrazide-Bound Scavenger Resin. ACS Omega. [Link][18]
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Effects of Solvent Polarity on the Reaction of Aldehydes and Ketones with a Hydrazide-Bound Scavenger Resin. ACS Publications. [Link][19]
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What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. ACD/Labs. [Link][4]
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Influence of Solvents on the Oxidation Kinetics of Aldehydic Group Compounds by Diethyl Ammonium Chloro-Chromate. Oriental Journal of Chemistry. [Link][5]
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Oxidative Coupling of Aldehydes with Alcohol for the Synthesis of Esters Promoted by Polystyrene-Supported N-Heterocyclic Carbene: Unraveling the Solvent Effect on the Catalyst Behavior Using NMR Relaxation. ACS Publications. [Link][20]
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FORCED DEGRADATION AND STABILITY TESTING: STRATEGIES AND ANALYTICAL PERSPECTIVES. PharmaTutor. [Link][21]
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Forced Degradation Studies for Biopharmaceuticals. BioPharm International. [Link][23]
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Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Journal of Pharmaceutical Research & Reports. [Link][11]
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Furfural: Properties, Structure, Uses & Preparation in Chemistry. Vedantu. [Link][1]
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Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. MDPI. [Link][2]
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Synthesis, Characterization and Antibacterial Evaluation of Chalcones Carrying Aryl Furan Moiety. Journal of Chemical and Pharmaceutical Research. [Link][25]
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5-nitrofuran-2-carbaldehyde. Solubility of Things. [Link][26]
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Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. ResearchGate. [Link][28]
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Furfural. PubChem, National Institutes of Health. [Link][29]
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Reactivity of 5-nitro-2-furaldehyde in alkaline and acidic solutions. ResearchGate. [Link][30]
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5-Phenyl-2-furaldehyde: Synthesis, reactions and biological activities. ResearchGate. [Link][32]
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5-(4-Nitrophenyl)-2-furaldehyde. PubChem, National Institutes of Health. [Link][33]
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5-(4-Nitrophenyl)-2-furancarboxaldehyde. Georganics. [Link][34]
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Furan Derivatives and Their Role in Pharmaceuticals. American Journal of Bioscience and Clinical Integrity. [Link][35]
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Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Oriental Journal of Chemistry. [Link][36]
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An In-depth Technical Guide to the Reaction Mechanisms of 5-(4-Nitrophenoxymethyl)furan-2-carbaldehyde
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract: 5-(4-Nitrophenoxymethyl)furan-2-carbaldehyde is a multifunctional scaffold possessing a constellation of reactive sites ripe for chemical exploration. The interplay between the electron-rich furan heterocycle, the electrophilic aldehyde, the stable ether linkage, and the electron-deficient nitrophenyl ring dictates a complex and versatile reactivity profile. This guide provides a comprehensive analysis of the principal reaction mechanisms available to this molecule. We will dissect the causality behind its reactivity, propose robust experimental protocols for mechanistic elucidation, and furnish visual diagrams to clarify complex transformations. This document is intended as a senior-level guide for professionals engaged in synthetic chemistry, medicinal chemistry, and materials science, offering both theoretical grounding and practical, field-proven insights.
Molecular Architecture and Locus of Reactivity
The reactivity of this compound is not monolithic; it is a direct consequence of its distinct functional domains. A successful mechanistic exploration requires an appreciation for each component's electronic and steric contributions.
-
The Furan-2-carbaldehyde Moiety: The furan ring is an electron-rich aromatic system, inherently activated towards electrophilic attack, particularly at the α-positions (C2 and C5)[1]. However, the C2-carbaldehyde group is a potent electron-withdrawing group, acting through both inductive (-I) and resonance (-M) effects. This deactivates the entire ring system towards electrophilic aromatic substitution while making the aldehyde's carbonyl carbon a prime target for nucleophiles[1].
-
The 4-Nitrophenoxy Group: This portion of the molecule introduces two critical features. The ether linkage is generally robust but can be a site of cleavage under specific, harsh conditions. More importantly, the phenyl ring is strongly activated for Nucleophilic Aromatic Substitution (SNAr) by the para-nitro group, a powerful electron-withdrawing substituent[2]. The nitro group stabilizes the negatively charged intermediate (a Meisenheimer complex) that forms during nucleophilic attack, making the ipso-carbon (C1 of the phenyl ring) highly electrophilic[2][3].
A visual breakdown of the molecule's reactive centers is presented below.
Caption: Key reactive sites on the this compound scaffold.
Dominant Reaction Mechanisms and Pathways
Based on the molecule's architecture, we can predict several dominant reaction pathways. The choice of reagents and conditions will selectively target one reactive site over the others.
Reactions at the Aldehyde: Knoevenagel Condensation
The aldehyde functionality is arguably the most accessible reactive site for a broad range of transformations. Among these, the Knoevenagel condensation is a powerful C-C bond-forming reaction[4]. It involves the reaction of the aldehyde with an active methylene compound (a compound with a CH₂ group flanked by two electron-withdrawing groups, Z-CH₂-Z') in the presence of a weak base catalyst, such as piperidine or pyridine[4][5].
The mechanism proceeds via a nucleophilic addition to the carbonyl, followed by dehydration[4]. The reaction is highly valuable for synthesizing α,β-unsaturated systems, which are precursors to numerous pharmaceuticals and functional materials[6][7]. Studies on various 5-substituted furan-2-carbaldehydes have shown they readily undergo this condensation with compounds like malononitrile, indan-1,3-dione, and creatinine[5][6][7].
Caption: Generalized workflow of the Knoevenagel condensation mechanism.
Reactions at the Phenyl Ring: Nucleophilic Aromatic Substitution (SNAr)
The SNAr reaction is a cornerstone of aromatic chemistry and is highly favored on this substrate[8]. The mechanism is typically a two-step addition-elimination process, although some SNAr reactions are now understood to be concerted[3]. For this substrate, the presence of the strong para-nitro group and a good leaving group (the furan-2-carboxymethoxide anion) strongly suggests a stepwise pathway.
-
Addition: A potent nucleophile (e.g., an amine, alkoxide, or thiol) attacks the carbon atom bearing the ether linkage. This disrupts the aromaticity of the ring and forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex[9]. The negative charge is delocalized onto the ortho and para positions, and critically, onto the oxygen atoms of the nitro group, which provides substantial stabilization[2].
-
Elimination: The aromaticity of the ring is restored as the leaving group (the phenoxide) is expelled.
The rate of SNAr is highly dependent on the strength of the electron-withdrawing groups, the nature of the leaving group, and the nucleophile[9][10].
Caption: The stepwise addition-elimination mechanism for SNAr reactions.
Reactions involving the Furan Ring: Electrophilic Aromatic Substitution
While the furan ring is electron-rich, the C2-aldehyde group is strongly deactivating, making electrophilic substitution challenging[1]. Reactions like nitration, halogenation, or Friedel-Crafts are significantly hindered compared to unsubstituted furan. If forced under harsh conditions, any substitution would be directed to the C4 position, as the C5 position is blocked and the C2-aldehyde directs meta (to C4) while the C5-oxymethyl group directs ortho (also to C4). However, strong acids required for many of these reactions risk causing polymerization of the furan ring[1][11]. Therefore, this pathway is generally considered less synthetically useful for this specific substrate.
Experimental Design for Mechanistic Elucidation
To rigorously validate these proposed mechanisms, a multi-faceted experimental approach is required. Each protocol should be designed as a self-validating system, where data from one experiment corroborates findings from another.
Protocol: Kinetic Analysis of the SNAr Reaction
Objective: To determine the rate law of the SNAr reaction and probe the influence of nucleophile concentration, confirming the proposed mechanism.
Methodology:
-
Reaction Setup: In a temperature-controlled cuvette, combine a solution of this compound in a suitable solvent (e.g., DMSO, Acetonitrile) with a solution of the chosen nucleophile (e.g., piperidine).
-
Monitoring: Use a UV-Vis spectrophotometer to monitor the reaction. The formation of the colored Meisenheimer complex or the final product will result in a change in absorbance at a specific wavelength over time.
-
Data Acquisition: Record absorbance data at fixed time intervals. Perform multiple runs, systematically varying the concentration of the nucleophile while keeping the substrate concentration constant.
-
Analysis: Plot absorbance vs. time to determine the initial reaction rate for each run. A subsequent plot of log(rate) vs. log([Nucleophile]) will yield the order of the reaction with respect to the nucleophile. A first-order dependence is expected for the classic SNAr mechanism.
Expected Outcome & Interpretation:
| [Nucleophile] (M) | Initial Rate (M/s) |
| 0.1 | 1.5 x 10⁻⁵ |
| 0.2 | 3.1 x 10⁻⁵ |
| 0.4 | 6.2 x 10⁻⁵ |
| 0.8 | 1.2 x 10⁻⁴ |
A linear relationship between the nucleophile concentration and the reaction rate would provide strong evidence for the bimolecular nature of the rate-determining addition step.
Protocol: Knoevenagel Condensation and Product Characterization
Objective: To synthesize and confirm the structure of the Knoevenagel condensation product.
Methodology:
-
Synthesis: In a round-bottom flask, dissolve this compound (1.0 eq) and an active methylene compound (e.g., malononitrile, 1.1 eq) in ethanol. Add a catalytic amount of piperidine (0.1 eq)[5][12].
-
Reaction: Reflux the mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC)[12].
-
Work-up & Purification: Upon completion, cool the reaction mixture and pour it into ice water to precipitate the product. Collect the solid by vacuum filtration, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol/water) to obtain the pure product[6][12].
-
Characterization:
-
¹H and ¹³C NMR: To confirm the formation of the new C=C double bond and the overall structure. The disappearance of the aldehyde proton signal (~9.7 ppm) and the appearance of a new vinyl proton signal are key indicators.
-
FT-IR: To observe the characteristic C=C stretching vibration (around 1620-1660 cm⁻¹) and changes in the carbonyl region[5].
-
Mass Spectrometry: To confirm the molecular weight of the product.
-
Conclusion and Future Outlook
The reactivity of this compound is a rich field for synthetic exploration, dominated by nucleophilic attack at two distinct sites: the aldehyde carbon and the ipso-carbon of the nitrophenyl ring. The Knoevenagel condensation provides a reliable route to extended π-systems, while the SNAr reaction allows for the introduction of a wide variety of nucleophilic fragments, making this molecule a versatile building block[13]. Understanding the underlying mechanisms is paramount for controlling reaction outcomes and designing rational synthetic pathways toward novel compounds in drug discovery and materials science. Further investigations could involve computational studies (DFT) to model transition states, isotopic labeling to trace atom paths, and the exploration of less common reaction pathways under specialized conditions.
References
-
Puterová, Z., Sterk, H., & Krutošíková, A. (2004). Reaction of Substituted Furan-2-carboxaldehydes and Furo[b]pyrrole Type Aldehydes with Hippuric Acid. Molecules, 9(1), 11-21. Available from: [Link]
-
Khalaf, M. I., Abdel-wahab, A., & Kandil, F. (2013). Knoevenagel condensation of 5-substituted furan-2-carboxaldehyde with Indan-1,3-dione. Damascus University Journal for BASIC SCIENCES, 29(1), 93-106. Available from: [Link]
-
Khalaf, M. I., Abdo, A.-W., Kandil, F., & Adnan, A. N. (2013). Knoevenagel condensation of some 5-substituted furan-2-carboxaldehyde with creatinine and their antimicrobial Screening. Damascus University Journal for BASIC SCIENCES, 29(2). Available from: [Link]
-
Puterová, Z., Sterk, H., & Krutošíková, A. (2004). Reaction of Substituted Furan-2-carboxaldehydes and Furo[b]pyrrole Type Aldehydes with Hippuric Acid. ResearchGate. Available from: [Link]
-
Patil, P. S., et al. (2018). Crystal and Molecular Structure Analysis in Knoevenagel Condensation Product of Substituted Napthofuran-2-Carbaldehydes. Crystal Structure Theory and Applications, 7, 1-14. Available from: [Link]
-
Hudson, K. L., et al. (2015). A mechanistic continuum of nucleophilic aromatic substitution reactions with azole nucleophiles. Chemical Science, 6(11), 6538-6548. Available from: [Link]
-
Gannarapu, M. R., et al. (2021). Extending the Carbon Chain Length of Carbohydrate-Derived 5-Substituted-2-furaldehydes by Condensing with Active Methylene Compounds under Organocatalytic Conditions. ACS Omega, 6(36), 23385–23393. Available from: [Link]
-
Kim, S.-H., & Rieke, R. D. (2013). 5-Substituted-2-furaldehydes: a synthetic protocol utilizing an organozinc route. The Journal of Organic Chemistry, 78(5), 1984–1993. Available from: [Link]
-
Wikipedia contributors. (2023). Knoevenagel condensation. Wikipedia. Available from: [Link]
-
Hassan, A. S., et al. (2015). Synthesis of 5‐phenylfuran‐2‐carbaldehyde derivatives. ResearchGate. Available from: [Link]
-
Hassan, A. S., et al. (2015). 5-Phenyl-2-furaldehyde: Synthesis, reactions and biological activities. ResearchGate. Available from: [Link]
-
Kirby, A. J., & Jencks, W. P. (1965). Base catalysis of nucleophilic aromatic substitution. The reactions of primary and secondary amines with nitrophenyl phosphates. Journal of the Chemical Society B: Physical Organic, 115. Available from: [Link]
-
LibreTexts. (2021). 8.12: Nucleophilic Substitutions on Aromatic Systems- Expanding the range of potential substitution products. Chemistry LibreTexts. Available from: [Link]
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Bak, J. B., et al. (2014). Concerted Nucleophilic Aromatic Substitutions. Journal of the American Chemical Society, 136(39), 13813–13824. Available from: [Link]
-
The Organic Chemistry Tutor. (2020). Nucleophilic Aromatic Substitution EXPLAINED!. YouTube. Available from: [Link]
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Methodological & Application
experimental setup for studying the kinetics of reactions involving 5-(4-Nitrophenoxymethyl)furan-2-carbaldehyde
Application Note & Protocol Guide
Topic: Experimental Design for Kinetic Analysis of Reactions Involving 5-(4-Nitrophenoxymethyl)furan-2-carbaldehyde
Abstract
This document provides a comprehensive guide for researchers, chemists, and drug development professionals on designing and executing experiments to study the kinetics of reactions involving this compound. We delve into the foundational principles of kinetic analysis, guide the selection of appropriate analytical techniques, and provide detailed, field-proven protocols for UV-Visible Spectrophotometry, High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy. The causality behind experimental choices is explained to ensure robust and reproducible results. This guide is structured to empower researchers to move from theoretical reaction concepts to validated kinetic models.
Introduction: Understanding the Molecule and Its Reactivity
This compound is a multifunctional organic compound. Its reactivity is governed by three key structural motifs:
-
Furan-2-carbaldehyde: The aldehyde group is a primary site for nucleophilic attack, making it susceptible to reactions like condensation (e.g., with amines to form Schiff bases), reduction (to an alcohol), or oxidation (to a carboxylic acid).
-
4-Nitrophenoxy Group: The aromatic nitro group is a strong electron-withdrawing group and a potent chromophore. This feature is exceptionally useful for spectroscopic monitoring.
-
Ether Linkage: The ether bond connecting the furan and phenyl rings is generally stable but could be a site of cleavage under specific, harsh reaction conditions.
Understanding the kinetics of this molecule is crucial for applications in medicinal chemistry, where it may serve as a scaffold for novel therapeutics, or in materials science. Kinetic studies provide invaluable data on reaction rates, help elucidate reaction mechanisms, and enable the optimization of reaction conditions for yield and purity.[1]
Foundational Strategy: Selecting the Optimal Analytical Technique
The first critical decision in any kinetic study is the choice of analytical method. The ideal technique allows for real-time, or near real-time, monitoring of the concentration change of a reactant or product.[2] The choice depends on the reaction's timescale, the spectral properties of the species involved, and the complexity of the reaction mixture.
UV-Visible (UV-Vis) Spectrophotometry
This is often the first choice for reactions involving this compound due to the strong absorbance conferred by the nitrophenyl and furan moieties.
-
Principle: It relies on Beer's Law, where absorbance is directly proportional to the concentration of an absorbing species.[3] A reaction can be monitored by tracking the decrease in reactant absorbance or the increase in product absorbance over time.
-
Causality: Choose this method when a clear, measurable change in the UV-Vis spectrum is expected and the reaction is not exceedingly fast. It is cost-effective and provides continuous data.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for monitoring reactions that involve multiple components or where spectral overlap in UV-Vis is an issue.
-
Principle: HPLC separates the components of a mixture based on their differential partitioning between a stationary and a mobile phase.[4] By taking aliquots from the reaction at timed intervals, quenching the reaction, and injecting the sample, one can quantify the concentration of each species.
-
Causality: This method is superior for complex reactions with intermediates or side products.[5] It provides unambiguous concentration data for multiple species simultaneously, though it offers discrete data points rather than a continuous trace.[6][7]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides detailed structural information and is inherently quantitative, making it an excellent tool for mechanistic studies.
-
Principle: The area of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.[8] By acquiring spectra over time, the disappearance of reactant signals and the appearance of product signals can be integrated to determine their relative concentrations.[9]
-
Causality: Select NMR when identifying transient intermediates is crucial or when other methods are not viable (e.g., no significant UV-Vis change).[10] It is best suited for slower reactions due to the longer acquisition times required for each data point.[11]
Experimental Setups and Protocols
Scientific integrity demands that protocols are not just followed, but understood. The following sections detail the "how" and explain the "why" for each step.
Protocol 1: Kinetic Analysis using UV-Vis Spectrophotometry
This protocol is designed for reactions with half-lives longer than a few minutes. For faster reactions, see Protocol 1B.
A. Instrumentation and Reagents
-
Dual-beam UV-Vis spectrophotometer with a thermostatted cuvette holder.
-
Matched quartz cuvettes (e.g., 1 cm path length).
-
Stock solution of this compound in a suitable solvent (e.g., Acetonitrile, DMSO, Ethanol).
-
Stock solution of the co-reactant.
-
Reaction buffer or solvent, pre-equilibrated to the desired temperature.
B. Preliminary Steps: Wavelength Selection
-
Rationale: To achieve maximum sensitivity, the reaction should be monitored at a wavelength where the change in absorbance is greatest.
-
Procedure: a. Record a full UV-Vis spectrum (e.g., 200-600 nm) of the starting material, this compound, at a known concentration. b. Record a full spectrum of the purified product at the same concentration, if available. If not, record a spectrum of the reaction mixture after it has gone to completion. c. Identify the wavelength of maximum absorbance (λ_max) for the reactant that will be consumed and for the product being formed. d. Choose a monitoring wavelength (λ_mon) that maximizes the difference in absorbance between the reactant and product.
C. Kinetic Run Protocol
-
Set the spectrophotometer's cuvette holder to the desired reaction temperature (e.g., 25.0 ± 0.1 °C). Allow the system to equilibrate.
-
Place a cuvette containing only the reaction solvent/buffer in both the sample and reference beams and zero the instrument (baseline correction).
-
Add the calculated volume of solvent and the stock solution of the co-reactant to the sample cuvette.
-
To initiate the reaction, add the precise volume of the this compound stock solution, mix rapidly by inverting the cuvette (covered with parafilm) 2-3 times, and immediately place it in the spectrophotometer.
-
Start data acquisition immediately. The instrument should be set to "Kinetics" or "Time Drive" mode, recording absorbance at λ_mon at fixed time intervals (e.g., every 10 seconds for 30 minutes).
-
Continue data collection for at least 3-5 half-lives to ensure a sufficient portion of the reaction curve is captured.
Protocol 1B: Probing Fast Reactions with Stopped-Flow Spectrometry
For reactions with half-lives in the millisecond to second range, manual mixing is too slow.[12] A stopped-flow instrument is required.[13][14]
-
Principle: Two reactant solutions are loaded into separate syringes and are rapidly driven by a pneumatic ram through a high-efficiency mixer into an observation cell.[15][16] The flow is then abruptly stopped, and the absorbance change in the cell is monitored on a millisecond timescale.[13]
-
Protocol:
-
Prepare reactant solutions in the appropriate solvent, ensuring they are filtered and degassed to prevent air bubbles.
-
Load the solution of this compound into Syringe A and the co-reactant into Syringe B.
-
Prime the instrument to flush the lines and fill the observation cell with fresh reactants.
-
Initiate a "push." The instrument will rapidly mix the solutions and start data acquisition automatically once the flow stops.
-
Collect data (Absorbance vs. Time) over the appropriate timescale (e.g., 500 ms).
-
Repeat the measurement 3-5 times and average the kinetic traces to improve the signal-to-noise ratio.
-
Protocol 2: Kinetic Analysis using HPLC
This protocol provides a robust method for quantifying multiple species in a reaction mixture over time.
A. Instrumentation and Reagents
-
HPLC system with a pump, autosampler, column oven, and a UV or Diode Array Detector (DAD).
-
Appropriate HPLC column (e.g., C18 reverse-phase).
-
Mobile phase solvents (e.g., HPLC-grade Acetonitrile and Water).
-
Reaction vessel in a thermostatted water bath or heating block.
-
Quenching solution (e.g., a strong acid, base, or other reagent to instantly stop the reaction).
B. Method Development
-
Rationale: An effective HPLC method must separate the reactant, product(s), and any internal standard cleanly within a reasonable time frame.
-
Procedure: a. Develop an isocratic or gradient elution method that provides baseline separation of the starting material and the expected product. b. Create a calibration curve for this compound by injecting known concentrations and plotting peak area versus concentration. This is essential for converting analytical signals into molar concentrations.
C. Kinetic Run Protocol
-
Set up the reaction in the thermostatted vessel and start a timer upon addition of the final reactant.
-
At predetermined time points (e.g., t = 0, 2, 5, 10, 20, 40 minutes), withdraw a small, precise aliquot (e.g., 100 µL) of the reaction mixture.
-
Immediately add the aliquot to a vial containing the quenching solution to stop the reaction.
-
Once all samples are collected, analyze them using the developed HPLC method.
-
Record the peak area for the reactant (and product, if a standard is available) for each time point.
-
Use the calibration curve to convert peak areas into concentrations.
Protocol 3: Kinetic Analysis using Real-Time NMR
This protocol is ideal for gaining mechanistic insight by observing all proton-bearing species simultaneously.
A. Instrumentation and Reagents
-
NMR Spectrometer.
-
Standard 5 mm NMR tubes.
-
Deuterated solvent (e.g., DMSO-d6, CD3CN) appropriate for the reaction.
-
Internal standard (e.g., tetramethylsilane or another inert compound with a known concentration and a signal in a clear region of the spectrum).
B. Kinetic Run Protocol
-
Rationale: For accurate kinetic data, especially for faster reactions, a pseudo-2D NMR experiment is preferred as it ensures precise and consistent timing between scans.[8][11]
-
Procedure: a. Prepare a solution of this compound and the internal standard in the deuterated solvent directly in an NMR tube. b. Place the tube in the spectrometer and allow it to reach thermal equilibrium. Acquire a reference spectrum (t=0). c. Remove the tube, quickly inject the co-reactant, mix, and re-insert it into the spectrometer. d. Immediately start a pseudo-2D kinetics experiment (e.g., using Bruker's multizg or a similar pulse program). This program acquires a series of 1D spectra at predefined intervals. e. After the experiment, process the data. For each time point, integrate the signal of a characteristic reactant peak and a product peak. f. Normalize the integrals to the integral of the inert internal standard to determine the change in concentration over time.
Data Analysis and Interpretation
Once raw data (Absorbance, Peak Area, or Integral vs. Time) is collected, it must be processed to determine the reaction order and rate constant (k).[1]
A. Determining Reaction Order The order of a reaction with respect to a reactant can be determined graphically by plotting the concentration data in different ways.[17]
| Reaction Order | Plotted Function of Reactant [A] | Linear Plot | Slope |
| Zero-Order | [A] vs. Time | Straight Line | -k |
| First-Order | ln[A] vs. Time | Straight Line | -k |
| Second-Order | 1/[A] vs. Time | Straight Line | k |
B. Data Fitting While graphical methods are illustrative, fitting the data using software (e.g., Excel, Origin, specialized kinetics software) is more accurate.[18] The concentration-time data should be fitted directly to the integrated rate law equations using non-linear least-squares analysis, as this avoids distorting experimental error.[18]
C. Pseudo-First-Order Conditions For a reaction involving two reactants, A and B, the kinetics can be simplified by using one reactant in large excess (e.g., [B] >> [A]).[18] In this case, the concentration of B remains effectively constant, and the reaction will behave as a first-order reaction with respect to A. The observed rate constant, k_obs, can then be used to find the true second-order rate constant.
References
-
Stopped-flow - Wikipedia. Available at: [Link]
-
Monitoring Fast Chemical Reactions Using Stopped Flow Kinetics - Agilent. Available at: [Link]
-
Rapid Monitoring of Chemical Reactions Made Possible by Ultrahigh-Performance Liquid Chromatography | LCGC International. Available at: [Link]
-
Kinetics / reaction monitoring - IMSERC. Available at: [Link]
-
What are stopped-flows and how do they help chemists and biochemists understand high-speed chemical reactions? - Bio-Logic. Available at: [Link]
-
NMR Spectral Analysis of Kinetic Data Using Natural Lineshapes - PubMed. Available at: [Link]
-
Kinetics of the Reactions of Hydroxyl Radicals with Furan and Its Alkylated Derivatives 2-Methyl Furan and 2,5-Dimethyl Furan | Request PDF - ResearchGate. Available at: [Link]
-
AP01 Measurement of Reaction Kinetics by UV Visible Spectroscopy. | PDF - Scribd. Available at: [Link]
-
Ultraviolet-Visible UV-Vis Spectroscopy: Principle and Uses - JoVE. Available at: [Link]
-
NMR Methods for Kinetic Analysis - ResearchGate. Available at: [Link]
-
Kinetics of the Reactions of Hydroxyl Radicals with Furan and its Alkylated Derivatives 2-Methyl Furan and 2,5 - ACS Publications. Available at: [Link]
-
Rapid reaction kinetics (Stopped-Flow) - University of York. Available at: [Link]
-
Monitoring Reactions Through UV-Visible Spectroscopy - AZoM. Available at: [Link]
-
Kinetic NMR Experiments - University of Wisconsin-Madison. Available at: [Link]
-
NMR: Kinetics - Chemistry LibreTexts. Available at: [Link]
-
Online NMR and HPLC as a Reaction Monitoring Platform for Pharmaceutical Process Development | Analytical Chemistry - ACS Publications. Available at: [Link]
-
Determination of Rate Constants in Second-Order Kinetics Using UV-Visible Spectroscopy - Spectroscopy Online. Available at: [Link]
-
Stopped-flow Kinetics - University of California, Irvine. Available at: [Link]
-
KINETIC DATA ANALYSIS AND GRAPHING - University of Lagos. Available at: [Link]
-
Reaction Kinetics using a Chemputable Framework for Data Collection and Analysis - NIH. Available at: [Link]
-
Theoretical Studies on the Reaction Kinetic of 2-Acetylfuran with Hydroxyl Radicals | ACS Omega - ACS Publications. Available at: [Link]
-
Real-Time HPLC-MS Reaction Progress Monitoring using an Automated Analytical Platform - NIH. Available at: [Link]
-
High Performance Liquid Chromatography Monitoring Reaction Kinetics - Bridgewater College Digital Commons. Available at: [Link]
-
Linear or Nonlinear Least-Squares Analysis of Kinetic Data? - ACS Publications. Available at: [Link]
-
Kinetic and Thermodynamic Models for the Formation of Furan in Thermally Processed Foods: A Theoretical and Computational Study - ResearchGate. Available at: [Link]
-
Theoretical Studies on the Reaction Kinetic of 2-Acetylfuran with Hydroxyl Radicals - NIH. Available at: [Link]
-
Photochemical Reaction Detection in HPLC - ASTM International. Available at: [Link]
-
Data-driven recursive kinetic modeling for chemical reactions | ChemRxiv - Cambridge Open Engage. Available at: [Link]
-
Kinetics: Using the Integrated Rate Laws and Graphs to Determine the Rate Law - YouTube. Available at: [Link]
Sources
- 1. indico.wacren.net [indico.wacren.net]
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- 4. digitalcommons.bridgewater.edu [digitalcommons.bridgewater.edu]
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- 6. pubs.acs.org [pubs.acs.org]
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- 13. Stopped-flow - Wikipedia [en.wikipedia.org]
- 14. biologic.net [biologic.net]
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- 16. web.williams.edu [web.williams.edu]
- 17. youtube.com [youtube.com]
- 18. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Optimization of Reaction Conditions for the Synthesis of 5-(4-Nitrophenoxymethyl)furan-2-carbaldehyde
Welcome to the technical support center for the synthesis of 5-(4-Nitrophenoxymethyl)furan-2-carbaldehyde. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this specific Williamson ether synthesis. The following troubleshooting guides and FAQs address common experimental challenges, explaining the causality behind each recommendation to ensure robust and reproducible results.
Reaction Overview and Mechanism
The synthesis of this compound is a classic example of the Williamson ether synthesis. It proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1][2] In this reaction, the nucleophilic 4-nitrophenoxide ion, generated by deprotonating 4-nitrophenol with a suitable base, attacks the electrophilic carbon of 5-(halomethyl)furan-2-carbaldehyde, displacing the halide leaving group.
The quality of the starting furan halide, typically 5-(chloromethyl)furan-2-carbaldehyde (CMF), is critical. CMF is often prepared from the bio-derived platform chemical 5-(hydroxymethyl)furfural (HMF) and can be prone to instability.[3][4]
Caption: SN2 mechanism for the synthesis of the target ether.
Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis.
Question: My reaction yield is consistently low (<50%). What are the primary factors to investigate?
Answer: Low yields are a frequent issue and can stem from several factors. A systematic approach is crucial.
-
Suboptimal Reaction Conditions: The SN2 mechanism is sensitive to the reaction environment.[5]
-
Base Selection: The base must be strong enough to completely deprotonate 4-nitrophenol (pKa ≈ 7.15) but not so harsh that it promotes side reactions. While strong bases like NaH are effective, they can be hazardous. Anhydrous potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are excellent, milder alternatives that often give cleaner reactions.[6] Ensure the base is finely powdered and anhydrous.
-
Solvent Choice: This is critical. Use a polar aprotic solvent like DMF, DMSO, or acetonitrile. These solvents solvate the cation (e.g., K⁺), leaving the phenoxide anion "naked" and highly nucleophilic, which accelerates the desired O-alkylation.[1][6] Avoid protic solvents like ethanol or water, which can solvate the phenoxide through hydrogen bonding, reducing its nucleophilicity and potentially promoting undesired C-alkylation.[1]
-
Temperature and Reaction Time: While heating accelerates the reaction, excessive temperatures (>100 °C) can lead to the decomposition of CMF and the furan product, often resulting in polymerization (see next question). Monitor the reaction by TLC. Typical reaction times range from 2 to 12 hours at 60-80 °C.
-
-
Starting Material Quality:
-
CMF Instability: 5-(Chloromethyl)furan-2-carbaldehyde is known to be unstable and can degrade upon storage, appearing as a dark, often polymeric solid.[3] It is highly recommended to use freshly prepared CMF or purify it by column chromatography immediately before use.
-
Water Contamination: The presence of water can hydrolyze CMF back to HMF and deactivate the phenoxide. Ensure all glassware is oven-dried and use anhydrous solvents.
-
-
Competing Side Reactions:
-
C-Alkylation: Phenoxide ions are ambident nucleophiles, meaning they can react at the oxygen (O-alkylation, desired) or the aromatic ring (C-alkylation, undesired).[1][6][7] As mentioned, using polar aprotic solvents strongly favors the desired O-alkylation.
-
Elimination: E2 elimination is a common side reaction in Williamson syntheses, but it is less of a concern here since CMF is a primary halide.[1][2]
-
Question: I'm observing a significant amount of a dark brown, insoluble byproduct. What is it and how can I prevent it?
Answer: The dark byproduct is almost certainly composed of "humins," which are polymeric materials formed from the degradation of the furan ring.[8] Furan derivatives, especially those with aldehyde groups, are susceptible to polymerization under acidic or harsh basic conditions and at elevated temperatures.
Prevention Strategies:
-
Temperature Control: Maintain the reaction temperature below 80 °C.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (Nitrogen or Argon) to prevent oxidative degradation.
-
Moderate Base: Use a milder base like K₂CO₃ instead of hydroxides or alkoxides, which can catalyze furan ring-opening and polymerization.
-
Minimize Reaction Time: Monitor the reaction closely by TLC and stop it as soon as the CMF has been consumed to avoid prolonged exposure of the product to the reaction conditions.
Question: My NMR spectrum shows unexpected aromatic peaks. Could this be C-alkylation, and how can I confirm it?
Answer: Yes, this is a distinct possibility. C-alkylation of the 4-nitrophenol ring, typically at the ortho position to the hydroxyl group, is a known side reaction.[1]
Confirmation and Mitigation:
-
Spectroscopic Analysis: The C-alkylated product will have a different substitution pattern on the aromatic ring, which can be confirmed by 2D NMR techniques (COSY, HMBC). The mass spectrum will show an isomer of your desired product.
-
Mitigation: The most effective way to suppress C-alkylation is through proper solvent choice. As detailed previously, switching from any protic or nonpolar solvent to a polar aprotic solvent like DMF or DMSO will dramatically increase the selectivity for O-alkylation.[1]
Frequently Asked Questions (FAQs)
Q1: What is the optimal combination of base and solvent for this synthesis?
For maximizing yield and purity, the combination of anhydrous potassium carbonate (K₂CO₃) as the base and anhydrous dimethylformamide (DMF) as the solvent is highly recommended. K₂CO₃ is effective, affordable, and easy to handle, while DMF provides the ideal polar aprotic environment to enhance the nucleophilicity of the phenoxide.
Q2: Should I use 5-(chloromethyl)furan-2-carbaldehyde (CMF) or 5-(bromomethyl)furan-2-carbaldehyde (BMF)?
The bromide in BMF is a better leaving group than the chloride in CMF, meaning the reaction with BMF will be faster. However, CMF is generally more accessible as it is synthesized from HMF using HCl. If you are struggling with reaction rates at moderate temperatures, synthesizing or procuring BMF is a viable optimization strategy.
Q3: Can a phase-transfer catalyst (PTC) be used to improve the reaction?
Absolutely. Using a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can be highly effective, especially if you opt for a less polar solvent like acetonitrile or a two-phase system. The PTC facilitates the transfer of the phenoxide anion from the solid phase (or an aqueous phase) into the organic phase where the reaction occurs, often leading to faster reaction times, lower required temperatures, and improved yields.[9]
Data Summary: Effect of Reaction Parameters
| Parameter | Condition A | Condition B | Expected Outcome | Rationale |
| Solvent | Toluene | DMF | Low yield, C-alkylation | High yield, O-alkylation |
| Base | NaOH | K₂CO₃ (anhydrous) | Higher risk of side reactions | Cleaner reaction, good yield |
| Temperature | 110 °C | 70 °C | Increased humin formation | Cleaner product profile |
| Catalyst | None | TBAB (5 mol%) | Slower reaction | Faster reaction, milder conditions |
Optimized Experimental Protocol
This protocol assumes the use of freshly prepared or purified 5-(chloromethyl)furan-2-carbaldehyde (CMF).
Materials:
-
4-Nitrophenol
-
5-(Chloromethyl)furan-2-carbaldehyde (CMF)
-
Anhydrous Potassium Carbonate (K₂CO₃), finely powdered
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl Acetate
-
Hexane
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-nitrophenol (e.g., 1.39 g, 10 mmol, 1.0 eq) and anhydrous potassium carbonate (2.76 g, 20 mmol, 2.0 eq).
-
Solvent Addition: Add anhydrous DMF (40 mL) to the flask.
-
Reaction Initiation: Place the flask under a nitrogen atmosphere. Add a solution of CMF (1.45 g, 10 mmol, 1.0 eq) in anhydrous DMF (10 mL) dropwise to the stirred suspension.
-
Heating and Monitoring: Heat the reaction mixture to 70 °C in an oil bath. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a 3:1 Hexane:Ethyl Acetate eluent system. The reaction is typically complete within 4-6 hours.
-
Workup: Once the CMF is consumed, cool the reaction mixture to room temperature. Pour the mixture into 200 mL of cold water and stir.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 75 mL).
-
Washing: Combine the organic layers and wash them with water (2 x 100 mL) and then with brine (1 x 100 mL) to remove residual DMF and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude solid/oil by column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate (e.g., starting from 9:1 to 4:1) to yield this compound as a solid.
Troubleshooting Workflow
This flowchart provides a logical path for diagnosing and solving common issues.
Caption: A logical workflow for troubleshooting common synthesis issues.
References
- BenchChem. (n.d.). Common side reactions in the Williamson synthesis of ethers.
- BenchChem. (n.d.). Troubleshooting common issues in furan ring synthesis.
-
BYJU'S. (n.d.). Williamson Ether Synthesis reaction. Retrieved from [Link]
-
Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]
-
Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved from [Link]
- Mascal, M. (2015). 5-(Chloromethyl)furfural, the New HMF. ChemSusChem.
- Freedman, H. H., & Dubois, R. A. (1975). An improved Williamson ether synthesis using phase transfer catalysis. Tetrahedron Letters, 16(38), 3251–3254.
- Girisuta, B., Janssen, L. P. B. M., & Heeres, H. J. (2006). A kinetic study on the decomposition of 5-hydroxymethylfurfural into levulinic acid. Green Chemistry, 8(8), 701.
-
Freedman, H. H., & Dubois, R. A. (1975). An improved Williamson ether synthesis using phase transfer catalysis. Semantic Scholar. Retrieved from [Link]
- Galkin, M. V., et al. (2017). Oxidation of 5-Chloromethylfurfural (CMF) to 2,5-Diformylfuran (DFF). Molecules.
-
MDPI. (n.d.). Production and Synthetic Possibilities of 5-Chloromethylfurfural as Alternative Biobased Furan. Retrieved from [Link]
- Balakrishnan, M., Sacia, E. R., & Bell, A. T. (2012). Etherification and reductive etherification of 5-(hydroxymethyl)furfural: 5-(alkoxymethyl)furfurals and 2,5-bis(alkoxymethyl)
- Mascal, M., & Nikitin, E. B. (2009). Dramatic advancements in the saccharide to 5-(chloromethyl)furfural conversion reaction. ChemSusChem.
- Balakrishnan, M., Sacia, E. R., & Bell, A. T. (2012). Etherification and reductive etherification of 5-(hydroxymethyl)furfural: 5-(alkoxymethyl)furfurals and 2,5-bis(alkoxymethyl)
-
Royal Society of Chemistry. (n.d.). Etherification and reductive etherification of 5-(hydroxymethyl)furfural: 5-(alkoxymethyl)furfurals and 2,5-bis(alkoxymethyl)furans as potential bio-diesel candidates. Retrieved from [Link]
-
Mascal, M., & Nikitin, E. B. (2009). Dramatic Advancements in the Saccharide to 5-(Chloromethyl)furfural Conversion Reaction. ResearchGate. Retrieved from [Link]
- Abate, S., et al. (2023). The Conversion of 5-Chloromethylfurfural into 5-Methoxymethylfurfural via Nucleophilic Substitution: Kinetic Modeling. Chemical Engineering Transactions.
-
Abate, S., et al. (2023). The Conversion of 5-Chloromethylfurfural into 5-Methoxymethylfurfural via Nucleophilic Substitution: Kinetic Modeling. Chemical Engineering Transactions, 100, 265-270. Retrieved from [Link]
-
Mascal, M., & Nikitin, E. B. (2009). Dramatic Advancements in the Saccharide to 5-(Chloromethyl)furfural Conversion Reaction. ResearchGate. Retrieved from [Link]
-
Balakrishnan, M., Sacia, E. R., & Bell, A. T. (2012). Etherification and reductive etherification of 5-(hydroxymethyl)furfural: 5-(alkoxymethyl)furfurals and 2,5-bis(alkoxymethyl)furans as potential bio-diesel candidates. ResearchGate. Retrieved from [Link]
-
Balakrishnan, M., Sacia, E. R., & Bell, A. T. (2012). Etherification and reductive etherification of 5-(hydroxymethyl)furfural: 5-(alkoxymethyl)furfurals and 2,5-bis(alkoxymethyl)furans as potential bio-diesel candidates. Green Chemistry. Retrieved from [Link]
Sources
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- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 3. Production and Synthetic Possibilities of 5-Chloromethylfurfural as Alternative Biobased Furan [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. jk-sci.com [jk-sci.com]
- 7. byjus.com [byjus.com]
- 8. cetjournal.it [cetjournal.it]
- 9. An improved Williamson ether synthesis using phase transfer catalysis | Semantic Scholar [semanticscholar.org]
Technical Support Center: Resolving Solubility Challenges with 5-(4-Nitrophenoxymethyl)furan-2-carbaldehyde
Welcome to the technical support guide for 5-(4-Nitrophenoxymethyl)furan-2-carbaldehyde. This resource is designed for researchers, scientists, and drug development professionals to navigate the solubility challenges commonly encountered with this hydrophobic compound during biological assay development. Our goal is to provide you with the foundational knowledge and practical protocols to achieve reliable and reproducible results.
The molecular structure of this compound, with its nitrophenyl and furan components, suggests significant hydrophobicity, a common hurdle in drug discovery.[1][2] Compounds with similar structures, such as 5-(4-nitrophenyl)furan-2-carbaldehyde and its derivatives, are known to have limited solubility in aqueous solutions, often requiring specialized formulation strategies.[1][3] This guide presents a systematic, tiered approach to overcome these issues.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I dissolved this compound in DMSO, but it precipitated immediately when I added it to my aqueous assay buffer. What is happening and what should I do first?
A1: This is a classic sign of a compound "crashing out" of solution. It occurs because Dimethyl Sulfoxide (DMSO) is a powerful aprotic solvent that is miscible with water, but its ability to keep a hydrophobic compound dissolved diminishes rapidly as it is diluted into an aqueous environment.[4] The final concentration of DMSO in your assay is likely too low to maintain the solubility of the compound at your target concentration.
Your first step is to optimize your DMSO-based protocol. Before exploring more complex methods, ensure you have maximized the potential of this primary solvent.
-
Causality: The solubility of your compound is dependent on the final percentage of the organic co-solvent in the aqueous medium. For many hydrophobic compounds, this limit is surprisingly low.[3]
-
Troubleshooting Action: The immediate goal is to reduce the volume of DMSO stock solution added to the assay, thereby minimizing the disruption to the aqueous environment. Prepare a more concentrated stock solution in 100% DMSO. For example, if you were adding 10 µL of a 1 mM stock to 1 mL of buffer (1% DMSO final), try making a 10 mM stock and adding only 1 µL (0.1% DMSO final).
It is critical to determine the maximum tolerable final DMSO concentration for your specific biological system, as DMSO itself can exhibit toxicity or off-target effects.[5][6] Most cell lines can tolerate 0.5% DMSO without severe cytotoxicity, while some robust lines may tolerate up to 1%.[4] Primary cells are often more sensitive.[4] Always run a vehicle control (assay medium + equivalent final concentration of DMSO without your compound) to ensure the solvent is not impacting your results.
Q2: I'm at the maximum tolerable DMSO concentration for my cells (e.g., 0.5%), but my compound still isn't soluble enough to reach the desired final assay concentration. What is my next step?
A2: Once you have reached the DMSO limit, the next step is to introduce additional solubilizing agents. The two most common and effective strategies are using a co-solvent system or employing cyclodextrins.
Option A: Co-Solvent System A co-solvent works by reducing the overall polarity of the aqueous medium, making it more hospitable to hydrophobic molecules.[7]
-
Causality: Solvents like ethanol or polyethylene glycol (PEG) are miscible with water and can help bridge the polarity gap between your compound and the aqueous buffer.
-
Recommended Action: Prepare your stock solution in a mixture of solvents. A common starting point is a binary system with DMSO. However, a tertiary system can also be effective. For example, try dissolving the compound in a 1:1 solution of DMSO:PEG 400. This can sometimes improve solubility and stability in the final aqueous dilution. As always, a new vehicle control containing the co-solvent mix is mandatory.
Option B: Cyclodextrin-Mediated Solubilization Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[8][9] They can encapsulate poorly soluble "guest" molecules, like yours, forming an inclusion complex that is water-soluble.[2][10]
-
Causality: The hydrophobic compound partitions into the non-polar core of the cyclodextrin, while the polar outer surface of the cyclodextrin allows the entire complex to dissolve readily in water. This is a true formulation change, effectively creating a new, water-soluble version of your compound.[8][9]
-
Recommended Action: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a widely used and effective choice due to its high aqueous solubility and low toxicity.[8] See the detailed protocol below for preparing a cyclodextrin inclusion complex.
Q3: How do I choose between a co-solvent and a cyclodextrin? And what about surfactants?
A3: The choice depends on your assay system and the properties of your compound. The following troubleshooting workflow provides a logical path for making this decision.
Caption: Troubleshooting workflow for solubility issues.
-
Cyclodextrins are often preferred for cell-based assays because they are generally well-tolerated by cells and have a lower risk of non-specific effects compared to surfactants.[6]
-
Co-solvents are simpler to prepare but require rigorous validation of the vehicle control, as the organic solvent can still affect the biological system.
-
Surfactants (e.g., Tween-20, Pluronic® F-68) are another powerful option. They form micelles that can encapsulate hydrophobic compounds.[11] However, they have a higher propensity to interfere with assays, for example by disrupting cell membranes or denaturing proteins, and should be used with caution and at the lowest effective concentration.
Q4: Can you provide a detailed protocol for using Hydroxypropyl-β-cyclodextrin (HP-β-CD)?
A4: Certainly. This protocol uses the kneading method, which is effective for laboratory-scale preparations.[1]
Protocol: Solubilization with HP-β-CD
-
Determine Molar Ratio: Start by testing a 1:1 and a 1:2 molar ratio of your compound to HP-β-CD. You will need the molecular weights of both your compound (~261.21 g/mol for the parent structure, adjust for your specific salt/hydrate) and HP-β-CD (~1400 g/mol ).
-
Weigh Components: Accurately weigh the required amounts of your compound and HP-β-CD.
-
Initial Dissolution: Dissolve your compound in a minimal amount of a suitable organic solvent in which it is readily soluble (e.g., 100-200 µL of ethanol or acetone).
-
Prepare Slurry: In a separate glass mortar, add the weighed HP-β-CD powder. Slowly add the solution from step 3 to the powder.
-
Knead the Mixture: Add a few drops of water to the mortar to form a thick, consistent paste. Knead the paste thoroughly with a pestle for 30-45 minutes. The mechanical energy from this process facilitates the inclusion of the drug into the cyclodextrin cavity.
-
Dry the Complex: Dry the resulting paste completely. This can be done under vacuum or in a desiccator overnight to remove the organic solvent and water.
-
Create Aqueous Stock: The resulting dried powder is your drug-cyclodextrin complex. This powder should now be directly soluble in your aqueous assay buffer or water. Weigh the powder and dissolve it to create your desired high-concentration aqueous stock solution.
-
Sterilization: Filter-sterilize the final aqueous stock solution through a 0.22 µm filter before use in sterile cell culture applications.
Caption: Mechanism of cyclodextrin encapsulation.
Data & Reference Tables
For successful experimental design, it is crucial to understand the properties of the solvents and excipients you are using.
Table 1: Properties of Common Organic Solvents
| Solvent | Molecular Weight ( g/mol ) | Boiling Point (°C) | Key Characteristics | Common Use |
| DMSO | 78.13 | 189 | Powerful aprotic solvent; cryoprotectant. Can be toxic to cells at >1%. | Primary solvent for highly hydrophobic compounds. |
| Ethanol | 46.07 | 78.37 | Polar protic solvent. Less toxic than DMSO but also a weaker solvent for very non-polar compounds. | Co-solvent with DMSO or water. |
| PEG 400 | ~400 | Decomposes | Polyethylene glycol. A non-toxic, water-miscible polymer. | Co-solvent to improve solubility and reduce precipitation. |
| DMF | 73.09 | 153 | N,N-Dimethylformamide. Strong polar aprotic solvent. More toxic than DMSO. | Used when compounds are insoluble in DMSO. Requires stringent safety controls. |
Table 2: Recommended Maximum Final Solvent Concentrations in Assays
| Assay Type | DMSO | Ethanol | Notes |
| Enzyme/Biochemical Assays | 1-5% | 2-5% | Less sensitive to solvent effects, but high concentrations can still denature proteins. |
| Immunoassays (ELISA) | < 1% | < 2% | Solvents can interfere with antibody-antigen binding. |
| Robust Cell Lines (e.g., HEK293, HeLa) | ≤ 0.5% | ≤ 1% | Higher concentrations can cause cytotoxicity and off-target effects.[4] |
| Primary Cells / Stem Cells | ≤ 0.1% | ≤ 0.5% | Highly sensitive to solvent-induced stress and differentiation.[4] |
| Antimicrobial Assays (MIC) | ≤ 1% | ≤ 2% | Must confirm solvent has no intrinsic antimicrobial activity. |
Note: These are general guidelines. The exact tolerance must be determined empirically for each specific assay and cell line.
Final Recommendations
-
Start Systematically: Always begin with the simplest approach (optimizing DMSO concentration) before moving to more complex formulations.
-
Validate Your Vehicle: Every time you change the composition of your solvent system (the "vehicle"), you must run a parallel vehicle control experiment. This is the only way to ensure that the observed biological effects are due to your compound and not the solubilizing agents.
-
Mind the Final Concentration: The final concentration of all excipients in the assay well is what matters. A highly concentrated stock is your best tool for keeping these percentages low.
-
Consider Compound Stability: Be aware that some solvents or changes in pH can affect the stability of your compound. If results are inconsistent, consider evaluating compound integrity in your final formulation over the time course of your experiment.
By following this structured troubleshooting guide, you can effectively address the solubility challenges of this compound, leading to more accurate and reliable data in your biological assays.
References
-
Del Valle, E. M. M. (2004). Cyclodextrins and their uses: a review. Process Biochemistry, 39(9), 1033-1046. [Link]
-
Jadhav, M., & Vavia, P. (2008). Cyclodextrin inclusion complexes: Novel techniques to improve solubility of poorly soluble drugs. Global Pharmaceutical Sciences Review, 3(2), 1-10. [Link]
-
Tiwari, G., Tiwari, R., & Rai, A. K. (2010). Cyclodextrins in drug delivery: an overview. Journal of Pharmacy and Bioallied Sciences, 2(2), 72–79. [Link]
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Kurkov, S. V., & Loftsson, T. (2013). Cyclodextrins. International Journal of Pharmaceutics, 453(1), 167–180. [Link]
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Saokham, P., Muankaew, C., Jansook, P., & Loftsson, T. (2018). Solubility of cyclodextrins and drug/cyclodextrin complexes. Molecules, 23(5), 1161. [Link]
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Tanneberger, K., Rico Rico, A., Kramer, N. I., Busser, F. J. M., Hermens, J. L. M., & Schirmer, K. (2010). Effects of solvents and dosing procedure on chemical toxicity in cell-based in vitro assays. Environmental Science & Technology, 44(12), 4775–4781. [Link]
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Li, P., & Zhao, L. (2007). Developing early formulations: practice and perspective. International Journal of Pharmaceutics, 341(1-2), 1-19. [Link]
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PubChem. 5-(4-Nitrophenyl)-2-furaldehyde. National Center for Biotechnology Information. [Link]
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Kielsgaard, J., et al. (2012). Considerations regarding use of solvents in in vitro cell based assays. Cytotechnology, 64(4), 437-440. [Link]
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Xu, Z., et al. (2022). Recent advances in techniques for enhancing the solubility of hydrophobic drugs. Pakistan Journal of Pharmaceutical Sciences, 35(1), 95-112. [Link]
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Lee, S., et al. (2020). Evaluation of the Effects of Solvents Used in the Fabrication of Microfluidic Devices on Cell Cultures. Micromachines, 11(11), 1012. [Link]
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Gupta, K. R., et al. (2017). Strategies for improving hydrophobic drugs solubility and bioavailability. International Journal of Pharmaceutical Sciences and Research, 8(5), 1-11. [Link]
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UFCBIO. Dimethyl Sulfoxide (DMSO), Cell Culture Grade. [Link]
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Papaneophytou, C. P., & Grigoroudis, A. I. (2012). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. Molecules, 17(8), 9404-9421. [Link]
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LifeTein. (2023). DMSO usage in cell culture. [Link]
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Singh, A., et al. (2022). Nanoparticles Methods for Hydrophobic Drugs — A Novel Approach. Journal of Drug Delivery Science and Technology, 74, 103534. [Link]
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ResearchGate. (2022). Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization. [Link]
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Sharma, D., Soni, M., Kumar, S., & Gupta, G. D. (2012). Techniques for solubility enhancement of poorly soluble drugs: an overview. Journal of Medical and Pharmaceutical and Allied Sciences, 1(1), 1-17. [Link]
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Technical Support Center: Overcoming Stability Challenges of 5-(4-Nitrophenoxymethyl)furan-2-carbaldehyde in Storage
Welcome to the technical support center for 5-(4-Nitrophenoxymethyl)furan-2-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable advice for maintaining the stability and integrity of this compound during storage and handling. By understanding the inherent chemical liabilities of its structure, we can implement effective strategies to mitigate degradation and ensure the reliability of your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What makes this compound prone to instability?
A1: The instability of this compound arises from the combination of its three key functional groups: a furan ring, an aldehyde, and a nitroaromatic group.
-
Aldehyde Group: Aldehydes are highly susceptible to oxidation, especially in the presence of air (oxygen), converting them into the corresponding carboxylic acid.[1][2][3][4][5] This process can be accelerated by light, heat, and moisture.[1]
-
Furan Ring: The furan ring is sensitive to acidic conditions, which can lead to ring-opening and subsequent polymerization.[6][7][8]
-
Photosensitivity: Aromatic nitro compounds and furan rings can be sensitive to light, which can catalyze degradation pathways.[9]
Q2: I've noticed my sample of this compound has changed color from a pale yellow to a darker shade. What does this indicate?
A2: A color change, typically darkening, is a common visual indicator of chemical degradation. This can be due to the formation of polymeric byproducts or chromophoric degradation products resulting from oxidation or other decomposition reactions. It is a strong signal that the purity of the compound may be compromised, and it should be re-analyzed before use.
Q3: Can I store this compound at room temperature for short periods?
A3: While short-term storage at room temperature may be unavoidable during experimental use, it is strongly discouraged for any extended period. The rate of oxidative degradation of aldehydes increases with temperature.[10][11] For optimal stability, the compound should be stored under recommended refrigerated and inert conditions as much as possible.
Q4: Is it necessary to use an inert atmosphere for storage?
A4: Yes, an inert atmosphere is critical for the long-term stability of this compound.[12] The primary degradation pathway for the aldehyde functional group is oxidation, which requires the presence of oxygen.[1][3] Storing the compound under an inert gas like argon or nitrogen displaces oxygen and significantly slows this degradation process.[12][13]
Troubleshooting Guide
Problem 1: My sample shows a new spot on the TLC plate after a few weeks of storage.
Question: I ran a TLC of my this compound and noticed a new, more polar spot that wasn't there when I first received it. What is this new compound?
Answer: The appearance of a more polar spot on a TLC plate is a classic sign of the aldehyde group oxidizing to a carboxylic acid. The resulting 5-(4-Nitrophenoxymethyl)furan-2-carboxylic acid is more polar due to the carboxylic acid functional group and will have a lower Rf value on the TLC plate.
Causality: This oxidation is typically caused by exposure to atmospheric oxygen.[1][3] The process can be accelerated by exposure to light and elevated temperatures.[1]
Solution Workflow:
-
Confirm Identity: The identity of the new spot can be confirmed by analytical techniques such as LC-MS or by co-spotting with a synthesized standard of the corresponding carboxylic acid.
-
Purification: If the level of impurity is significant, the aldehyde may need to be repurified by column chromatography before use.
-
Improve Storage: To prevent further oxidation, immediately implement an inert atmosphere storage protocol as detailed below.
Problem 2: The compound has become less soluble in my usual solvent system.
Question: My sample of this compound, which was previously soluble in my solvent system, now shows some insoluble material. What could be the cause?
Answer: The reduced solubility is likely due to the formation of insoluble polymers. This can occur through acid-catalyzed degradation of the furan ring, leading to polymerization, or through polymerization of the aldehyde itself.
Causality:
-
Acid-Catalyzed Furan Degradation: Trace amounts of acid can initiate the opening of the furan ring, which can then lead to polymerization.[6][7]
-
Aldehyde Polymerization: Some aldehydes can undergo self-polymerization over time, which can be catalyzed by acidic or basic impurities.
Solution Workflow:
-
Assess Purity: Check the purity of the soluble portion by an appropriate analytical method (TLC, HPLC, NMR).
-
Filtration: If the soluble portion is still pure, you may be able to use the material after filtering off the insoluble polymer. However, this is a temporary fix.
-
pH Neutrality: Ensure that the compound is stored away from any acidic vapors and that all glassware used for handling is scrupulously clean and free of acidic residues. Consider storing the compound over a neutral desiccant.
Problem 3: I am seeing inconsistent results in my biological assays.
Question: My recent experiments using stored this compound are giving inconsistent and non-reproducible results compared to when the compound was fresh. Why is this happening?
Answer: Inconsistent biological activity is a strong indicator of compound degradation. The presence of degradation products, such as the corresponding carboxylic acid or other byproducts, can interfere with the assay or mean that the actual concentration of the active aldehyde is lower than calculated.
Causality: The degradation of the parent compound leads to a decrease in its effective concentration. Furthermore, the degradation products themselves may have unintended biological activity or inhibitory effects on your assay system.
Solution Workflow:
-
Purity Re-evaluation: Before any further biological experiments, the purity of the stored compound must be re-assessed using a quantitative method like qNMR or HPLC with a calibration curve.
-
Use Fresh Aliquots: Whenever possible, use freshly prepared solutions from a new or properly stored stock of the compound.
-
Implement Strict Storage Protocols: Adhere to the recommended storage and handling protocols to minimize degradation and ensure the consistency of your results.
Recommended Storage and Handling Protocols
To maximize the shelf-life and maintain the integrity of this compound, the following storage and handling procedures are recommended.
Optimal Storage Conditions
| Parameter | Recommendation | Rationale |
| Temperature | 2-8 °C | Reduces the rate of chemical degradation reactions, including oxidation and polymerization. |
| Atmosphere | Inert gas (Argon or Nitrogen)[12][13] | Prevents oxidation of the aldehyde group by displacing oxygen. |
| Light | Amber glass vial or protect from light[9][14][15] | Minimizes light-induced degradation of the photosensitive nitroaromatic and furan moieties. |
| Container | Tightly sealed, airtight container[14][16] | Prevents exposure to atmospheric oxygen and moisture. |
Step-by-Step Inert Atmosphere Storage Protocol
-
Preparation: Obtain a vial of this compound, a cylinder of inert gas (argon or nitrogen) with a regulator, and a needle adapter.
-
Purging: Carefully insert a needle connected to the inert gas line into the headspace of the vial. Insert a second "vent" needle to allow the displaced air to escape.
-
Inert Gas Blanket: Gently flush the headspace with the inert gas for 1-2 minutes.
-
Sealing: Remove the vent needle first, followed by the gas inlet needle, to maintain a positive pressure of the inert gas.
-
Secure Closure: Immediately and tightly seal the vial cap. For extra protection, wrap the cap with parafilm.[17]
-
Refrigeration: Place the sealed vial in a refrigerator at 2-8 °C.
Handling Procedures
-
Minimize Exposure: Only remove the amount of compound needed for your experiment. Avoid repeatedly opening and closing the main storage container.
-
Work Quickly: When weighing or preparing solutions, do so efficiently to minimize the time the compound is exposed to air and light.
-
Use in a Well-Ventilated Area: Handle the compound in a fume hood or well-ventilated area to avoid inhalation.[16]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including gloves, safety glasses, and a lab coat.[16][18]
Analytical Methods for Purity Assessment
Regularly assessing the purity of your stored this compound is crucial.
Thin-Layer Chromatography (TLC)
-
Purpose: A quick, qualitative method to check for the presence of more polar impurities, such as the carboxylic acid degradation product.
-
Procedure:
-
Dissolve a small amount of the compound in a suitable solvent (e.g., ethyl acetate).
-
Spot the solution on a silica gel TLC plate alongside a co-spot of a fresh sample if available.
-
Develop the plate using an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate).
-
Visualize the spots under UV light. The appearance of a new, lower Rf spot indicates degradation.
-
High-Performance Liquid Chromatography (HPLC)
-
Purpose: A quantitative method to determine the purity of the compound and identify degradation products.[19][20][21]
-
General Conditions:
-
Column: A reversed-phase C18 column is typically suitable.
-
Mobile Phase: A gradient of water and acetonitrile or methanol, often with a small amount of acid (e.g., 0.1% formic acid), can be used.
-
Detection: UV detection at a wavelength where the compound has strong absorbance.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Purpose: Provides detailed structural information and can be used to identify and quantify impurities.
-
Procedure:
-
Dissolve a precisely weighed amount of the compound in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Acquire a ¹H NMR spectrum.
-
The characteristic aldehyde proton peak should be a singlet. The appearance of new peaks or a decrease in the integration of the aldehyde proton relative to other protons in the molecule can indicate degradation.
-
Visualizing Degradation and Troubleshooting
By adhering to these guidelines, researchers can significantly enhance the long-term stability of this compound, ensuring the reliability and reproducibility of their experimental data.
References
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Labtag Blog. (2024, October 31). 5 Tips for Handling Photosensitive Reagents. [Link]
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Tsang, W. (1986). Thermal Stability Characteristics of Nitroaromatic Compounds. DTIC. [Link]
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ResearchGate. (2025, June 23). Oxidative degradation of fragrant aldehydes. Autoxidation by molecular oxygen. [Link]
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Ju, K. S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250–272. [Link]
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Consolidated Chemical. Myrac Aldehyde | Premium Aromatic Aldehyde. [Link]
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Bausinger, T., & Preuss, J. (2009). Stability of Nitroaromatic Specialty Explosives in Reversed-Phase Liquid Chromatographic Systems. Journal of Hazardous Materials, 162(2-3), 1578–1582. [Link]
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Unknown. Chemical Storage. [Link]
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ASM Journals. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. [Link]
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ResearchGate. (2024, December 27). Principles of Inert Atmosphere Storage. [Link]
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Naila, A., et al. (2019). Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. Molecules, 24(11), 2147. [Link]
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Sciencemadness.org. (2025, January 14). How do you store chemicals in inert gas?[Link]
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CSWAB.org. Biodegradation of Nitroaromatic Compounds and Explosives. [Link]
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O'Brien-Coker, I., Perkins, G., & Mallet, A. (2001). Aldehyde analysis by high performance liquid chromatography/tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 15(12), 957-964. [Link]
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OpenStax. (2023, September 20). 19.3 Oxidation of Aldehydes and Ketones. In Organic Chemistry. [Link]
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Britannica. (2025, December 23). Aldehyde - Oxidation, Reduction, Reactions. [Link]
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Camlab. Problems Storing Light Sensitive Reagents? We have a Solution. [Link]
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Chemistry LibreTexts. (2023, January 22). Oxidation of Aldehydes and Ketones. [Link]
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Chemistry Stack Exchange. (2023, November 4). Storage of air and temperature sensitive reagents. [Link]
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Bohrium. (2019, October 1). Chromatographic methods and sample pretreatment techniques for aldehydes determination in biological, food, and environmental samples. [Link]
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Wierckx, N., et al. (2011). Microbial degradation of furanic compounds: biochemistry, genetics, and impact. Applied Microbiology and Biotechnology, 92(5), 895-905. [Link]
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ResearchGate. (2025, August 10). Microbial degradation of furanic compounds: Biochemistry, genetics, and impact. [Link]
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Unknown. CHAPTER 2 METHODS FOR DETERMINING ALDEHYDES IN AIR. [Link]
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Chemguide. oxidation of aldehydes and ketones. [Link]
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Analogue Photography. (2023, June 21). Handling photographic chemicals. [Link]
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Florida Atlantic University. SAFETY AND DISPOSAL GUIDELINES FOR THE USE OF PHOTOGRAPHIC CHEMICALS. [Link]
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Yino. (2025, December 26). How does the pH value affect furan resin raw material?[Link]
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Li, G., et al. (2016). Effects of water and alcohols on the polymerization of furan during its acid-catalyzed conversion into benzofuran. Green Chemistry, 18(10), 3103-3111. [Link]
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ResearchGate. The Combined Effects of Temperature and Humidity on Initial Emittable Formaldehyde Concentration of a Medium-Density Fiberboard. [Link]
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University of Southern California Environmental Health & Safety. Chemical Segregation and Storage. [Link]
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ResearchGate. Total aldehydes as a function of temperature, vibrations and time...[Link]
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Iowa State University Environmental Health and Safety. Chemical Handling and Storage. [Link]
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ChemBK. (2024, April 10). 5-(4-nitrophenyl)furfural. [Link]
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ResearchGate. Native furfural degradation pathways. There are two major native...[Link]
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ResearchGate. Thermal degradation of 2-furoic acid and furfuryl alcohol as pathways in the formation of furan and 2-methylfuran in food. [Link]
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OSTI.gov. EFFECT OF TEMPERATURE AND HUMIDITY ON FORMALDEHYDE EMISSIONS IN TEMPORARY HOUSING UNITS. [Link]
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MDPI. (2021). Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. [Link]
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MDPI. (2024). Aldehydes: What We Should Know About Them. [Link]
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Chen, C. H., et al. (2014). Environmental Aldehyde Sources and the Health Implications of Exposure. Annual Review of Pharmacology and Toxicology, 54, 325–347. [Link]
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Energy & Fuels. (2017, December 20). Acid-Catalyzed Ring Opening of Furan in Aqueous Solution. [Link]
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PubChem. 5-(4-Nitrophenyl)-2-furaldehyde. [Link]
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RSC Advances. (2025, October 28). Synthesis and biological evaluation of pyrano and furano fused ring isoflavene derivatives. [Link]
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Georganics. 5-(4-Nitrophenyl)-2-furancarboxaldehyde - High purity. [Link]
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strategies to minimize by-product formation during the synthesis of 5-(4-Nitrophenoxymethyl)furan-2-carbaldehyde
Welcome to the technical support center for the synthesis of 5-(4-Nitrophenoxymethyl)furan-2-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and optimize reaction conditions to minimize by-product formation. Here, we leverage in-depth chemical principles and field-proven insights to ensure your success.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental challenges in a question-and-answer format, providing not just solutions but also the underlying scientific reasoning.
Question 1: My TLC plate shows multiple spots, and the yield of the desired product is low. What are the likely by-products and how can I prevent them?
Answer:
Low yield and the presence of multiple by-products are common challenges in this synthesis, which is typically a Williamson ether synthesis. The primary by-products often arise from the inherent reactivity and relative instability of the starting materials, particularly the furan moiety.
Likely By-products and Their Origins:
-
Self-condensation of 5-(Hydroxymethyl)furfural (HMF) or 5-(Chloromethyl)furfural (CMF): Under basic conditions, the aldehyde group of one molecule can react with the activated methylene group of another, leading to polymeric or oligomeric materials, often referred to as humins.[1] This is especially problematic at elevated temperatures.
-
Reaction of 4-Nitrophenol with the Aldehyde: Although less common, the phenoxide can potentially attack the aldehyde carbonyl, leading to undesired adducts.
-
Degradation of the Furan Ring: The furan ring is susceptible to opening under strongly acidic or basic conditions, particularly at higher temperatures, leading to a complex mixture of degradation products.[1][2]
-
Over-alkylation or Side Reactions of 4-Nitrophenol: If a strong base is used in excess, it can promote side reactions on the nitrophenol ring, though this is less prevalent under typical Williamson ether synthesis conditions.
Strategies for Minimization:
-
Choice of Base and Stoichiometry: The choice and amount of base are critical. A moderately weak base, such as potassium carbonate (K₂CO₃), is often preferred over strong bases like sodium hydride (NaH) or sodium hydroxide (NaOH). Use a slight excess (1.1-1.5 equivalents) of the base to ensure complete deprotonation of the 4-nitrophenol without creating an overly harsh basic environment that promotes HMF/CMF degradation.
-
Temperature Control: Maintain the reaction temperature as low as reasonably possible to achieve a good reaction rate. For many Williamson ether syntheses, temperatures between 60-80 °C are a good starting point. High temperatures can accelerate the formation of humins and other degradation products.[3]
-
Inert Atmosphere: The furan moiety can be sensitive to oxidation.[3] Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to minimize oxidative side reactions, especially if the reaction is run for an extended period.
-
Order of Addition: Add the base to a solution of 4-nitrophenol in the solvent to form the phenoxide in situ before adding the 5-(halomethyl)furfural derivative. This ensures that the highly reactive electrophile is introduced to a solution containing the desired nucleophile, maximizing the probability of the desired reaction.
Question 2: I am observing significant formation of a dark, insoluble material (humins) in my reaction flask. How can I prevent this?
Answer:
The formation of dark, insoluble humins is a well-documented issue in reactions involving furan derivatives, especially 5-(hydroxymethyl)furfural (HMF).[1] This polymerization is often acid or base-catalyzed and accelerated by heat.
Causality: The aldehyde and hydroxymethyl/halomethyl groups on the furan ring make the molecule susceptible to self-condensation and polymerization reactions.[4]
Mitigation Strategies:
-
Starting Material Purity: Ensure the purity of your 5-(hydroxymethyl)furfural or 5-(chloromethyl)furfural. Impurities can sometimes act as catalysts for polymerization.
-
Solvent Choice: A polar aprotic solvent like DMF or DMSO can be effective for Williamson ether synthesis.[2] However, be mindful of their high boiling points and potential for side reactions at elevated temperatures. Acetonitrile can be a good alternative with a lower boiling point, making temperature control easier.
-
Reaction Time: Monitor the reaction progress closely using TLC. Prolonged reaction times, especially at elevated temperatures, will invariably lead to increased by-product and humin formation. Quench the reaction as soon as the starting material is consumed.
-
pH Control: As mentioned, avoid strongly basic conditions. If the reaction generates acidic by-products (e.g., HCl from 5-(chloromethyl)furfural), the use of a solid-supported base can help to sequester the acid and maintain a more neutral pH.[5]
Question 3: My starting material, 5-(hydroxymethyl)furfural (HMF), seems to be degrading before the reaction is complete. What are the optimal storage and handling conditions for HMF?
Answer:
5-(Hydroxymethyl)furfural (HMF) is notoriously unstable and sensitive to light, heat, and pH.[3][6][7] Proper storage and handling are paramount to obtaining good results.
Expert Recommendations:
-
Storage: HMF should be stored in a freezer, preferably under an inert atmosphere, and protected from light.[6] For long-term storage, temperatures below 5°C are recommended to slow decomposition.[3]
-
Handling: When weighing and handling HMF, do so quickly and avoid prolonged exposure to air and light.[3] It is advisable to use freshly purified HMF for the best results.
-
pH Sensitivity: HMF is more stable under mildly acidic conditions and degrades in alkaline (basic) environments.[3] This is a crucial consideration for the Williamson ether synthesis, which requires a basic catalyst. This reinforces the need for a mild base and careful temperature control to minimize the time HMF is exposed to basic conditions.
Frequently Asked Questions (FAQs)
What is the best leaving group on the furan ring for this synthesis: hydroxyl, chloro, or another group?
The choice of the leaving group on the 5-methyl position of the furan-2-carbaldehyde is a critical parameter.
-
Hydroxyl Group (-OH) in 5-(Hydroxymethyl)furfural (HMF): Using HMF directly in a Williamson ether synthesis is challenging because the hydroxyl group is a poor leaving group. It would require in-situ activation, for example, by converting it to a sulfonate ester (like a tosylate or mesylate).[8] This adds an extra step to the synthesis.
-
Chloro Group (-Cl) in 5-(Chloromethyl)furfural (CMF): The chloro group is a much better leaving group than the hydroxyl group.[9] CMF is generally more reactive and can undergo the Williamson ether synthesis under milder conditions than HMF.[9][10] However, the reaction of CMF with a base will produce HCl as a by-product, which can contribute to the degradation of the furan ring if not neutralized.[5]
-
Sulfonate Esters (-OTs, -OMs): Converting the hydroxyl group of HMF to a tosylate or mesylate creates an excellent leaving group. This approach can lead to high yields but requires an additional synthetic step.
Recommendation: For a direct and efficient synthesis, 5-(chloromethyl)furfural (CMF) is often the preferred starting material due to its enhanced reactivity compared to HMF.[9]
What are the recommended purification techniques for the final product?
The purification of this compound will depend on the scale of the reaction and the nature of the impurities.
-
Column Chromatography: This is the most common and effective method for purifying the product on a lab scale. A silica gel stationary phase with a gradient elution system of hexanes and ethyl acetate is typically effective.
-
Recrystallization: If the crude product is of sufficient purity, recrystallization can be an excellent method for obtaining highly pure material. A solvent system in which the product has high solubility at elevated temperatures and low solubility at room temperature or below should be chosen. Ethanol or a mixture of ethyl acetate and hexanes could be good starting points for solvent screening.
-
Washing/Extraction: A simple aqueous workup after the reaction is crucial to remove the base, salts, and any water-soluble impurities before proceeding to chromatography or recrystallization.
Experimental Protocols
Protocol 1: Synthesis of this compound from 5-(Chloromethyl)furfural (CMF)
Materials:
-
5-(Chloromethyl)furfural (CMF) (1.0 eq)
-
4-Nitrophenol (1.1 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (1.5 eq)
-
Acetonitrile (anhydrous)
-
Ethyl acetate
-
Brine solution
-
Magnesium sulfate (MgSO₄), anhydrous
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-nitrophenol and anhydrous potassium carbonate.
-
Add anhydrous acetonitrile to the flask.
-
Stir the mixture at room temperature for 15-20 minutes to allow for the formation of the potassium salt of 4-nitrophenol.
-
In a separate flask, dissolve 5-(chloromethyl)furfural in a minimal amount of anhydrous acetonitrile.
-
Add the CMF solution dropwise to the reaction mixture at room temperature.
-
Heat the reaction mixture to 60-70 °C and monitor the progress by TLC (e.g., using a 3:1 mixture of hexanes:ethyl acetate).
-
Once the reaction is complete (typically 2-4 hours), cool the mixture to room temperature.
-
Filter the reaction mixture to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the crude residue in ethyl acetate and wash with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate.
Visualizations
Reaction Pathway and Key Side Reaction
Caption: Main reaction pathway and a common side reaction.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting low product yield.
References
- Sugar Energy. (2025, January 29). How does the stability of 5-Hydroxymethylfurfural (HMF)
- ResearchGate. (2025, January 20). (PDF) Search for the Sustainable Optimum: Review of 5-(Hydroxymethyl)furfural Stability Under Various Reaction Conditions.
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Validation & Comparative
A Comparative Analysis of the Biological Activity of 5-(4-Nitrophenoxymethyl)furan-2-carbaldehyde and Its Analogs
Introduction
The furan nucleus is a versatile heterocyclic scaffold that is a cornerstone in medicinal chemistry, appearing in numerous natural products and synthetic pharmaceuticals.[1][2][3] Its unique electronic properties and ability to act as a structural mimic for phenyl rings make it a privileged pharmacophore in drug design.[1] Among the vast library of furan-based compounds, derivatives of furan-2-carbaldehyde have shown a remarkable breadth of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[1][3][4]
This guide provides an in-depth comparative analysis of 5-(4-Nitrophenoxymethyl)furan-2-carbaldehyde , a representative compound featuring key structural motifs: a furan core, an aldehyde functional group, a phenoxymethyl linker, and a terminal nitro-substituted aromatic ring. We will explore the biological significance of this core structure by comparing it with its analogs, where systematic modifications to these motifs lead to profound changes in biological activity. By examining experimental data and elucidating the underlying structure-activity relationships (SAR), this guide aims to provide researchers, scientists, and drug development professionals with a comprehensive resource to inform the design of next-generation furan-based therapeutic agents.
The Core Scaffold: Understanding this compound
The biological potential of this compound is intrinsically linked to its chemical architecture. The furan ring acts as a central scaffold, while the aldehyde group at the 2-position is a reactive handle for forming more complex derivatives, such as Schiff bases or hydrazones, which often exhibit enhanced bioactivity.[5] The key feature is the 5-(4-Nitrophenoxymethyl) substituent. The ether linkage provides conformational flexibility, while the 4-nitrophenyl group, a potent electron-withdrawing moiety, is crucial for modulating the molecule's electronic profile and interaction with biological targets.[1] In many bioactive compounds, including the well-known antibacterial agent Nitrofurantoin, the nitro group is essential for its mechanism of action, often undergoing bioreduction within target cells to generate reactive radical species.[1]
Comparative Biological Activity: A Structure-Activity Relationship (SAR) Analysis
The therapeutic potential of the core scaffold can be fine-tuned by systematically modifying its constituent parts. This section analyzes how structural changes in analogs affect their anticancer, antimicrobial, and enzyme inhibitory activities.
Anticancer Activity
Furan derivatives are a promising class of anticancer agents, often targeting microtubule dynamics or inducing apoptosis through various signaling pathways.[6][7] The activity is highly dependent on the nature of the substituent at the 5-position of the furan ring.
-
Modification of the Phenyl Ring Substituent: The electronic nature of the substituent on the terminal phenyl ring is a critical determinant of cytotoxicity. Studies on analogous 5-aryl furan derivatives consistently show that the presence of electron-withdrawing groups (EWGs) like nitro (NO₂) or chloro (Cl) enhances anticancer activity compared to electron-donating groups (EDGs).[1][8] For instance, derivatives of 5-(4-chlorophenyl)furan have shown potent inhibitory activity on tubulin polymerization, leading to cell cycle arrest and apoptosis.[7][9] This suggests that the 4-nitro group in our core compound is likely a strong contributor to its potential cytotoxic effects.
-
Modification of the Linker: While direct 5-aryl furan derivatives are common, the introduction of a flexible linker like -OCH₂- can alter the molecule's ability to fit into a target's binding pocket. This flexibility can be advantageous or detrimental depending on the specific biological target.
-
Modification of the Furan-2-carbaldehyde Moiety: The aldehyde group is a common precursor for creating derivatives with enhanced potency. For example, conversion to pyridine carbohydrazide or N-phenyl triazinone derivatives has been shown to produce compounds with significant cytotoxic activity against breast cancer cell lines (MCF-7), causing G2/M phase cell cycle arrest and inducing apoptosis via the intrinsic mitochondrial pathway.[6]
Table 1: Comparative Anticancer Activity of 5-Substituted Furan-2-Carbaldehyde Analogs
| Compound/Analog Class | Key Structural Modification | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Pyridine Carbohydrazide Analog | Aldehyde derivatized to carbohydrazide | MCF-7 | 4.06 | [6] |
| N-Phenyl Triazinone Analog | Aldehyde derivatized to triazinone | MCF-7 | 2.96 | [6] |
| 5-(4-chlorophenyl)furan derivative | Nitrophenoxymethyl replaced by 4-chlorophenyl | Various | Potent activity reported | [9] |
| Furan-thiazole acrylonitrile derivative | Aldehyde derivatized, complex heterocycle | MDA-MB-468 | Growth Inhibition: -37.00% | [10] |
| Furan-thiazole acrylonitrile derivative | Aldehyde derivatized, complex heterocycle | T-47D | Growth Inhibition: -17.61% | [10] |
Antimicrobial Activity
The 5-nitrofuran scaffold is historically significant in the development of antimicrobial agents.[11][12] The mechanism often involves the enzymatic reduction of the nitro group within microbial cells, creating cytotoxic radicals that damage cellular macromolecules.[1]
-
The Essentiality of the Nitro Group: The nitro group is paramount for broad-spectrum antibacterial activity. Analogs lacking this group typically show significantly reduced or no activity. The position of the nitro group is also important, with 5-nitro derivatives being particularly potent.[11]
-
Influence of Phenyl Ring Substituents: In series of 5-nitrofuran derivatives, additional substituents on an adjacent phenyl ring can modulate activity. Quantitative structure-activity relationship (QSAR) studies have shown that the electronic properties of these substituents, described by the Hammett constant (σ), correlate with antibacterial efficacy.[11][12]
-
Derivatization of the Aldehyde: Condensing the furan-2-carbaldehyde with various amines or hydrazides to form Schiff bases or hydrazones is a common strategy to enhance antimicrobial potency.[5] These modifications can improve cell penetration or introduce new pharmacophoric elements that interact with microbial targets. For instance, chalcones derived from substituted furan-2-carbaldehydes have exhibited promising activity against both Gram-positive and Gram-negative bacteria.[13]
Table 2: Comparative Antimicrobial Activity of Furan Analogs
| Compound/Analog Class | Key Structural Modification | Target Organism | Activity Metric | Reference |
| 5-Nitrofuran derivatives | Core 5-nitrofuran scaffold | Staphylococcus aureus | Active (IC₅₀ values reported) | [11][12] |
| 5-Nitrofuran derivatives | Core 5-nitrofuran scaffold | Caulobacter crescentus | Active (IC₅₀ values reported) | [11][12] |
| 4-(5-Aryl-2-furoyl)morpholines | Aldehyde replaced by morpholine amide | Cryptococcus neoformans | High activity observed | [14] |
| Furan-based chalcones | Aldehyde converted to chalcone | Gram (+) & Gram (-) bacteria | Promising activity reported | [13] |
| Furan-based Schiff bases | Aldehyde converted to Schiff base | Various bacterial strains | Significant activity reported | [5] |
Enzyme Inhibition
Furan derivatives have been identified as inhibitors of various enzymes crucial for disease progression, such as protein kinases, cyclooxygenases (COX), and digestive enzymes.[1][8][15]
-
Kinase Inhibition: Many furan-based compounds have been designed as kinase inhibitors for cancer therapy. For example, certain furan and furopyrimidine derivatives show potent inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key regulator of angiogenesis.[8] The inhibitory potency is often enhanced by EWGs on a tethered phenyl ring.[8] This suggests that this compound could be a candidate for kinase inhibition screening.
-
Structure-Activity Relationship Summary: The collective evidence from anticancer, antimicrobial, and enzyme inhibition studies points to a clear SAR trend.
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// Main Scaffold Node scaffold [ label=" Core Scaffold | { Phenyl Ring | Linker | Furan Ring | Aldehyde }" fillcolor="#F1F3F4" fontcolor="#202124" ];
// Modification Nodes phenyl_mods [ label="Phenyl Ring Mods\n- Electron-Withdrawing Groups (NO₂, Cl)\n- Electron-Donating Groups (CH₃, OCH₃)" shape=box fillcolor="#FFFFFF" fontcolor="#202124" ];
linker_mods [ label="Linker Mods\n- Ether (-OCH₂-)\n- Thioether (-SCH₂-)\n- Direct Bond (-)" shape=box fillcolor="#FFFFFF" fontcolor="#202124" ];
aldehyde_mods [ label="Aldehyde Mods\n- Schiff Bases\n- Hydrazones\n- Chalcones\n- Thiazoles" shape=box fillcolor="#FFFFFF" fontcolor="#202124" ];
// Activity Nodes activity_up [ label="Increased Activity\n(Anticancer, Antimicrobial)" shape=ellipse fillcolor="#34A853" fontcolor="#FFFFFF" ];
activity_down [ label="Decreased/Altered Activity" shape=ellipse fillcolor="#EA4335" fontcolor="#FFFFFF" ];
// Connections scaffold:p1 -> phenyl_mods [style=dashed]; scaffold:p2 -> linker_mods [style=dashed]; scaffold:p4 -> aldehyde_mods [style=dashed];
phenyl_mods -> activity_up [label=" EWGs"]; phenyl_mods -> activity_down [label=" EDGs"]; aldehyde_mods -> activity_up [label=" Derivatization"]; } enddot Caption: Generalized Structure-Activity Relationship (SAR) for furan analogs.
Experimental Protocols
To ensure the reproducibility and validation of findings, standardized protocols are essential. The following are detailed methodologies for key biological assays discussed in this guide.
Protocol 1: In Vitro Cytotoxicity Assessment using the MTT Assay
The MTT assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity. It is based on the reduction of the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide or MTT) to purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[16]
Materials:
-
Cancer cell line of interest (e.g., MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds (this compound and analogs)
-
MTT solution (5 mg/mL in sterile PBS)[17]
-
Dimethyl sulfoxide (DMSO) or other suitable solubilization buffer[16]
-
Sterile 96-well flat-bottom culture plates
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Harvest and count cells during their exponential growth phase. Seed 100 µL of cell suspension into each well of a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well). Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[16]
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. After 24 hours, carefully remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with medium only (blank) and vehicle control (e.g., 0.1% DMSO). Incubate for a specified period (e.g., 48 or 72 hours).[18]
-
MTT Addition: Following the treatment period, add 10 µL of MTT solution (5 mg/mL) to each well (final concentration 0.5 mg/mL).
-
Incubation: Incubate the plate for 2-4 hours at 37°C, protected from light. During this time, viable cells will reduce the MTT to insoluble purple formazan crystals.[16]
-
Formazan Solubilization: Carefully aspirate the medium containing MTT. Add 100-200 µL of DMSO to each well to dissolve the formazan crystals. Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[18]
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[16]
-
Data Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
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// Node Colors process_node [fillcolor="#4285F4", fontcolor="#FFFFFF"]; data_node [fillcolor="#34A853", fontcolor="#FFFFFF"]; start_end_node [shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Nodes start [label="Start", class="start_end_node"]; seed_cells [label="1. Seed Cells\nin 96-well plate", class="process_node"]; incubate_24h [label="2. Incubate 24h\n(Cell Adhesion)", class="process_node"]; treat_cells [label="3. Treat with\nTest Compounds", class="process_node"]; incubate_48h [label="4. Incubate 48-72h\n(Treatment Period)", class="process_node"]; add_mtt [label="5. Add MTT Reagent\n(0.5 mg/mL)", class="process_node"]; incubate_4h [label="6. Incubate 2-4h\n(Formazan Formation)", class="process_node"]; solubilize [label="7. Solubilize Formazan\n(Add DMSO)", class="process_node"]; read_abs [label="8. Read Absorbance\n(570 nm)", class="process_node"]; analyze [label="9. Analyze Data\n(% Viability, IC₅₀)", class="data_node"]; end [label="End", class="start_end_node"];
// Workflow start -> seed_cells; seed_cells -> incubate_24h; incubate_24h -> treat_cells; treat_cells -> incubate_48h; incubate_48h -> add_mtt; add_mtt -> incubate_4h; incubate_4h -> solubilize; solubilize -> read_abs; read_abs -> analyze; analyze -> end; } enddot Caption: Standard workflow for the MTT cell viability assay.
Protocol 2: Antimicrobial Susceptibility Testing via Broth Microdilution
This method determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[19][20]
Materials:
-
Bacterial or fungal strains of interest
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)[20]
-
Test compounds
-
Sterile 96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity (approx. 1.5 x 10⁸ CFU/mL)
Procedure:
-
Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Create a series of twofold serial dilutions of the compound in the broth medium directly in the 96-well plate. Typically, 50 µL of medium is added to wells 2-12, 100 µL of the highest compound concentration is added to well 1, and then 50 µL is serially transferred from well 1 to 11, with the final 50 µL from well 11 being discarded.[19]
-
Inoculum Preparation: Prepare a bacterial suspension from a fresh culture and adjust its turbidity to match a 0.5 McFarland standard. Dilute this suspension in broth so that the final inoculum concentration in each well will be approximately 5 x 10⁵ CFU/mL.[21]
-
Inoculation: Add 50 µL of the standardized bacterial inoculum to each well, bringing the total volume to 100 µL. Include a growth control well (inoculum, no compound) and a sterility control well (broth only).
-
Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours under appropriate atmospheric conditions.[22]
-
MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.[20]
Protocol 3: General Spectrophotometric Enzyme Inhibition Assay
This protocol provides a general framework for assessing the inhibitory effect of compounds on enzyme activity by monitoring changes in absorbance over time.[23]
Materials:
-
Purified enzyme of interest
-
Specific substrate for the enzyme
-
Test compounds
-
Optimized assay buffer
-
96-well UV-transparent microplate
-
Microplate reader capable of kinetic measurements
Procedure:
-
Reagent Preparation: Prepare stock solutions of the enzyme, substrate, and test compounds (inhibitors). Create serial dilutions of the test compounds in the assay buffer.[23]
-
Assay Setup: In a 96-well plate, set up the following reactions:
-
Blank: Assay buffer + solvent.
-
Control (100% activity): Enzyme + assay buffer + solvent.
-
Test: Enzyme + assay buffer + diluted test compound.
-
-
Pre-incubation: Add the enzyme and inhibitor (or solvent for control) to the wells. Allow the plate to pre-incubate for a defined period (e.g., 10-15 minutes) at a specific temperature to permit the inhibitor to bind to the enzyme.[23]
-
Reaction Initiation: Initiate the reaction by adding the substrate to all wells.[23]
-
Kinetic Measurement: Immediately place the plate in a microplate reader and measure the change in absorbance at a specific wavelength over time (kinetic mode). The rate of change in absorbance is proportional to the enzyme's velocity.
-
Data Analysis: Calculate the initial reaction velocity (V₀) for each well from the linear portion of the kinetic curve. Determine the percentage of inhibition for each compound concentration relative to the control. Plot the percent inhibition against the compound concentration to calculate the IC₅₀ value.[23]
Conclusion
This compound and its analogs represent a fertile ground for the discovery of novel therapeutic agents. The comparative analysis reveals clear and actionable structure-activity relationships that can guide future medicinal chemistry efforts. The presence of an electron-withdrawing group, specifically the 4-nitro substituent, on the terminal phenyl ring appears to be a strong driver of both anticancer and antimicrobial activities. Furthermore, the aldehyde at the furan 2-position serves as a versatile synthetic handle for generating derivatives with potentially superior potency and modulated pharmacological profiles. The experimental protocols provided herein offer a standardized framework for researchers to validate these findings and systematically evaluate new analogs. By leveraging this integrated understanding of SAR and robust experimental design, the scientific community can continue to unlock the full therapeutic potential of the furan scaffold.
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ResearchGate. (2016). Synthesis and anticancer properties of 3-furan-2-yl-2-(4-furan/thiophen-2-ylthiazol-2-yl)acrylonitrile derivatives. Retrieved from [Link]
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National Institutes of Health. (2021). Structure-Activity relationship of 1-(Furan-2ylmethyl)Pyrrolidine-Based Stimulation-2 (ST2) inhibitors for treating graft versus host disease. Retrieved from [Link]
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Cerecetto, H., et al. (2001). Investigation of 5-nitrofuran derivatives: synthesis, antibacterial activity, and quantitative structure-activity relationships. Journal of Medicinal Chemistry, 44(22), 3673-3681. Retrieved from [Link]
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National Institutes of Health. (2020). 5-Substituted-furan-2(3H)-ones in [8 + 2]-Cycloaddition with 8,8-Dicyanoheptafulvene. Retrieved from [Link]
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Pharmacia. (2021). Synthesis and antimicrobial activity of 4-(5-ARYL-2-FUROYL)morpholines and 4-[(5-ARYL-2-FURYL)carbonothioyl] morpholines. Retrieved from [Link]
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Der Pharma Chemica. (2015). Synthesis, characterization and biological evaluations of 2-(4-hydroxyaryl)-N'-[{5'-(substituted aryl)-furan-2'-yl}-methylidene]-ketohydrazides. Retrieved from [Link]
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A Comparative Guide to the Mechanistic Validation of 5-(4-Nitrophenoxymethyl)furan-2-carbaldehyde as a Novel Enzyme Inhibitor
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the proposed mechanism of action (MoA) for novel chemical entities, using 5-(4-Nitrophenoxymethyl)furan-2-carbaldehyde as a primary example. Furan-based scaffolds are prevalent in medicinal chemistry, exhibiting a wide array of biological activities.[1][2] While the specific MoA for this compound is not extensively documented, its structural motifs suggest a high probability of interaction with biological macromolecules, particularly as an enzyme inhibitor.
This document outlines a logical, multi-stage experimental workflow designed to rigorously test the hypothesis of enzyme inhibition. It moves from initial biophysical confirmation of target binding to detailed biochemical characterization of inhibitory mode and, finally, to validation of target engagement within a cellular context. We will compare the expected experimental outcomes for our subject compound against well-characterized archetypal inhibitors to provide a clear benchmark for analysis.
The Hypothesis: Enzyme Inhibition as a Plausible Mechanism of Action
The furan-2-carbaldehyde core is a known pharmacophore found in compounds with diverse biological activities, including antimicrobial and antitumor effects.[3][4] Furthermore, derivatives have been synthesized and evaluated as inhibitors for enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[5] Given this precedent, a robust starting hypothesis is that this compound functions by inhibiting a specific enzyme target.
The primary objective of this guide is not to assume a target, but to detail the process of validating such a hypothesis once a putative target has been identified through screening or computational methods. For the purposes of this guide, we will refer to this putative target as "Target Enzyme X."
The Validation Workflow: A Multi-Pillar Approach
A credible MoA validation rests on three pillars of evidence: direct binding, functional consequence, and cellular engagement. Our proposed workflow systematically addresses each of these pillars.
Caption: A logical workflow for validating a compound's mechanism of action.
Pillar 1: Confirmation of Direct Target Binding (Biophysical Assays)
Before assessing functional activity, it is crucial to confirm that the compound physically interacts with its intended target. Label-free biophysical methods are the gold standard for this, as they measure binding directly without requiring fluorescent tags or secondary reagents that could interfere with the interaction.
Recommended Technique: Surface Plasmon Resonance (SPR)
SPR is a powerful optical technique that measures the real-time interaction between an analyte (our compound) and a ligand (Target Enzyme X) immobilized on a sensor chip.[6][7] It provides rich data on whether molecules are binding, how quickly they associate (kon), how long they stay bound (koff), and the overall strength of the interaction (affinity, Kd).[7][8]
-
Immobilization: Covalently immobilize purified Target Enzyme X onto a CM5 sensor chip via amine coupling to achieve a target density of ~2000-4000 Response Units (RU).
-
Analyte Preparation: Prepare a dilution series of this compound in a suitable running buffer (e.g., HBS-EP+) containing a small percentage of DMSO (e.g., 1-2%) to ensure solubility. Concentrations should span a range from 0.1x to 10x the expected Kd.
-
Interaction Analysis: Inject the compound dilutions over the sensor surface, followed by a dissociation phase where only running buffer flows. A blank reference channel is used for background subtraction.
-
Data Analysis: Fit the resulting sensorgrams (a plot of response against time) to a suitable binding model (e.g., 1:1 Langmuir) to calculate kon, koff, and the equilibrium dissociation constant (Kd).[9]
Expertise & Experience Insight: The choice of SPR over other techniques like Isothermal Titration Calorimetry (ITC) is often driven by its lower protein consumption and its ability to provide kinetic on- and off-rates, which are invaluable for lead optimization. ITC, however, is advantageous as it provides a complete thermodynamic profile of the binding event in a single experiment.[10][11]
Pillar 2: Characterization of Functional Inhibition (Biochemical Assays)
Confirmation of binding must be linked to a functional outcome. For an enzyme inhibitor, this means demonstrating a reduction in catalytic activity.
Recommended Technique: Enzyme Kinetic Assays
Enzyme kinetic studies are essential to determine not only the potency of an inhibitor (its IC50 value) but also its mode of inhibition.[12][13][14] This is critical for understanding its biological effect and provides a key point of comparison with other inhibitors.[12] The primary modes are:
-
Competitive: Inhibitor binds to the active site, competing with the substrate.
-
Non-competitive: Inhibitor binds to an allosteric (secondary) site, affecting catalysis regardless of substrate binding.
-
Uncompetitive: Inhibitor binds only to the enzyme-substrate complex.
-
Mixed: Inhibitor binds to both the free enzyme and the enzyme-substrate complex, but with different affinities.
Caption: Interaction diagrams for competitive vs. non-competitive inhibition.
-
IC50 Determination: First, determine the inhibitor concentration that causes 50% inhibition (IC50). Perform the enzyme reaction at a fixed substrate concentration (typically at or below its Michaelis constant, Kₘ) across a range of inhibitor concentrations.
-
Kinetics Setup: Prepare a matrix of reactions. Vary the substrate concentration (e.g., from 0.2x to 5x Kₘ) and, for each substrate concentration, test a few fixed concentrations of the inhibitor (e.g., 0, 0.5x IC50, 1x IC50, 2x IC50).
-
Measure Reaction Velocity: Measure the initial reaction rate (V₀) for each condition. This can be done using spectrophotometry, fluorometry, or calorimetry, depending on the nature of the reaction.
-
Data Analysis:
-
Plot V₀ versus substrate concentration ([S]) for each inhibitor concentration to generate Michaelis-Menten curves.
-
Transform the data into a Lineweaver-Burk plot (1/V₀ vs. 1/[S]). The pattern of line intersections is diagnostic of the inhibition mode.
-
Competitive: Lines intersect on the y-axis.
-
Non-competitive: Lines intersect on the x-axis.
-
Uncompetitive: Lines are parallel.
-
-
Pillar 3: Confirmation of Cellular Target Engagement
A compound may bind and inhibit a purified enzyme but fail in a cellular environment due to poor permeability, rapid metabolism, or efflux. The Cellular Thermal Shift Assay (CETSA) is a powerful technique to confirm that a drug binds to its target within the complex milieu of an intact cell.[15][16][17][18]
The principle of CETSA is that when a ligand binds to a protein, it generally stabilizes the protein's structure, increasing its resistance to thermal denaturation.[18][19]
-
Cell Treatment: Treat cultured cells with either a vehicle control (e.g., DMSO) or a saturating concentration of this compound for a defined period.
-
Thermal Challenge: Aliquot the treated cells and heat the different aliquots to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by rapid cooling.[15]
-
Lysis and Separation: Lyse the cells and separate the soluble protein fraction (containing folded, stable protein) from the precipitated, denatured protein via centrifugation.[15]
-
Detection: Analyze the amount of soluble Target Enzyme X remaining at each temperature using Western blotting with a specific antibody.
-
Data Analysis: Plot the percentage of soluble protein versus temperature. A successful target engagement will result in a rightward shift of the melting curve for the drug-treated samples compared to the vehicle control, indicating thermal stabilization.
Trustworthiness Insight: A critical control is to perform a dose-response CETSA (ITDRF CETSA) at a fixed temperature. This confirms that the observed thermal shift is dependent on the concentration of the compound, strengthening the evidence for a specific interaction.[15]
Comparative Analysis
To contextualize the potential findings for this compound, we compare its hypothetical data against two well-defined inhibitors of Target Enzyme X: a known competitive inhibitor ("Competitor A") and a known non-competitive inhibitor ("Allosteric B").
| Parameter | This compound (Hypothetical Data) | Competitor A (Competitive) | Allosteric B (Non-competitive) | Rationale & Interpretation |
| Binding Affinity (Kd) | 500 nM | 100 nM | 2 µM | Lower Kd indicates stronger binding. Our compound shows moderate-to-high affinity. |
| Potency (IC50) | 750 nM | 150 nM | 3 µM | IC50 is the functional measure of potency. It is influenced by assay conditions. |
| Mode of Inhibition | Competitive | Competitive | Non-competitive | Determined by Lineweaver-Burk plot. This is a key differentiator of the MoA. |
| Cellular Target Engagement (CETSA ΔTₘ) | +4.2 °C | +5.5 °C | +3.1 °C | A positive thermal shift confirms the compound enters cells and binds its target. |
This comparative table allows researchers to benchmark their results. If the experimental data for this compound show intersecting lines on the y-axis of a Lineweaver-Burk plot, it strongly supports a competitive mechanism of action, similar to Competitor A.
Conclusion
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A Comparative Guide to the Efficacy of 5-(4-Nitrophenoxymethyl)furan-2-carbaldehyde Against Existing Antimicrobial Agents
For Researchers, Scientists, and Drug Development Professionals
The rise of antimicrobial resistance necessitates the exploration of novel chemical scaffolds with potent antimicrobial activity. Furan derivatives have emerged as a promising class of compounds due to their diverse biological activities, including antibacterial, antifungal, and anti-inflammatory properties.[1][2][3] This guide provides an in-depth, objective comparison of the antimicrobial efficacy of a specific furan derivative, 5-(4-Nitrophenoxymethyl)furan-2-carbaldehyde, with established antimicrobial agents. The information presented is supported by experimental data and standardized protocols to ensure scientific integrity and reproducibility.
The Furan Scaffold: A Platform for Antimicrobial Activity
The furan ring, a five-membered aromatic heterocycle containing an oxygen atom, is a core structure in numerous pharmacologically active compounds.[3] Its unique electronic and steric properties allow it to serve as a versatile scaffold in drug design.[3] The biological activity of furan derivatives can be significantly influenced by the nature and position of substituents on the furan ring.[4] For instance, the presence of a nitro group, as seen in the well-known nitrofurantoin, is often associated with enhanced antimicrobial action.[3]
Proposed Mechanism of Action of Furan Derivatives
The antimicrobial mechanism of many furan derivatives, particularly nitrofurans, involves reductive activation within the bacterial cell.[3][5] Bacterial nitroreductases convert the nitro group into highly reactive electrophilic intermediates. These intermediates are non-specific in their targets and can induce cellular damage through multiple pathways, including:
-
Inhibition of DNA and RNA synthesis: The reactive intermediates can bind to and damage bacterial DNA and RNA, disrupting essential cellular processes.
-
Interference with protein synthesis: They can also target ribosomal proteins, leading to the inhibition of protein synthesis.
-
Disruption of cellular respiration: The intermediates can interfere with key enzymes involved in the electron transport chain, disrupting cellular energy production.
This multi-targeted mechanism is a significant advantage as it may reduce the likelihood of bacteria developing resistance.
Below is a diagram illustrating the proposed activation and mechanism of action for antimicrobial furan derivatives.
Caption: Proposed mechanism of antimicrobial action for nitro-substituted furan derivatives.
Comparative In Vitro Efficacy
The in vitro efficacy of an antimicrobial agent is typically quantified by its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The MIC is the lowest concentration of a drug that inhibits the visible growth of a microorganism, while the MBC is the lowest concentration that results in microbial death.
While specific MIC/MBC data for this compound is not yet widely published in comparative studies, we can infer its potential based on the activity of structurally similar furan derivatives. The following tables present hypothetical comparative data based on published results for other novel furan compounds against common bacterial and fungal pathogens, compared to standard-of-care agents. This illustrates the type of data required for a robust comparison.
Table 1: Hypothetical Antibacterial Activity (MIC in µg/mL)
| Microorganism | This compound | Ciprofloxacin | Vancomycin |
| Staphylococcus aureus (ATCC 29213) | 8 | 0.5 | 1 |
| Escherichia coli (ATCC 25922) | 16 | 0.015 | N/A |
| Pseudomonas aeruginosa (ATCC 27853) | 64 | 0.25 | N/A |
| Enterococcus faecalis (ATCC 29212) | 32 | 1 | 2 |
Table 2: Hypothetical Antifungal Activity (MIC in µg/mL)
| Microorganism | This compound | Fluconazole | Amphotericin B |
| Candida albicans (ATCC 90028) | 16 | 0.5 | 0.25 |
| Aspergillus fumigatus (ATCC 204305) | 32 | 64 | 0.5 |
| Cryptococcus neoformans (ATCC 208821) | 8 | 4 | 0.125 |
Analysis of Hypothetical Data: In this hypothetical scenario, this compound demonstrates broad-spectrum activity against both bacteria and fungi. While its potency may be less than some specialized agents like ciprofloxacin against Gram-negative bacteria, its activity against Gram-positive bacteria and fungi is notable. Further studies are required to establish the actual efficacy.
Experimental Protocols for Antimicrobial Susceptibility Testing
To ensure the reliability and reproducibility of efficacy data, standardized testing methodologies are crucial. The Clinical and Laboratory Standards Institute (CLSI) provides globally recognized guidelines for antimicrobial susceptibility testing.[6][7][8]
Broth Microdilution for MIC Determination
This method is considered a gold standard for determining the MIC of an antimicrobial agent.[9]
Principle: A standardized suspension of the test microorganism is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium. The lowest concentration of the agent that prevents visible growth after incubation is the MIC.
Step-by-Step Protocol:
-
Preparation of Antimicrobial Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).
-
Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the antimicrobial stock solution in Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi).[5]
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard (approximately 1 x 10⁸ CFU/mL).[6] Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.[10]
-
Inoculation: Add the prepared inoculum to each well of the microtiter plate.[5] Include a growth control (no antimicrobial agent) and a sterility control (no microorganism).
-
Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria, or as appropriate for fungi.[5]
-
Result Interpretation: The MIC is the lowest concentration of the antimicrobial agent in which there is no visible turbidity.[5][10]
Disk Diffusion Assay
This qualitative method assesses the susceptibility of a microorganism to an antimicrobial agent.[9]
Principle: A filter paper disk impregnated with a known concentration of the antimicrobial agent is placed on an agar plate inoculated with the test microorganism. The agent diffuses into the agar, creating a concentration gradient. If the microorganism is susceptible, a zone of growth inhibition will form around the disk.[6][9]
Step-by-Step Protocol:
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard.
-
Plate Inoculation: Using a sterile cotton swab, uniformly streak the inoculum over the entire surface of a Mueller-Hinton agar plate.[10]
-
Disk Application: Aseptically apply a filter paper disk impregnated with a known amount of this compound to the surface of the agar.
-
Incubation: Incubate the plate at 35-37°C for 18-24 hours.
-
Result Interpretation: Measure the diameter of the zone of inhibition in millimeters. The interpretation (susceptible, intermediate, or resistant) is based on established breakpoints, which would need to be determined for this novel compound.[10]
Below is a diagram illustrating the general workflow for antimicrobial susceptibility testing.
Caption: General workflow for in vitro antimicrobial susceptibility testing.
Future Directions and Considerations
The preliminary assessment of this compound and related compounds is promising. However, a comprehensive evaluation requires further investigation into:
-
Spectrum of Activity: Testing against a broader panel of clinical isolates, including multidrug-resistant strains.
-
Toxicity and Selectivity: Assessing the cytotoxic effects on mammalian cell lines to determine the therapeutic index.
-
In Vivo Efficacy: Evaluating the compound's performance in animal models of infection.
-
Mechanism of Resistance: Investigating the potential for microorganisms to develop resistance to this compound.
By systematically addressing these areas, the true potential of this compound as a viable antimicrobial agent can be determined.
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A Comparative Guide to Computational Docking: Validating the Binding Affinity of 5-(4-Nitrophenoxymethyl)furan-2-carbaldehyde
Abstract
This guide provides a comprehensive, in-depth protocol for validating the binding affinity of a novel furan derivative, 5-(4-Nitrophenoxymethyl)furan-2-carbaldehyde, using computational molecular docking. We present a self-validating workflow that compares the target molecule against a structurally similar analog and a known potent inhibitor, Celecoxib. By employing the widely-used AutoDock Vina software suite, this document details every critical step, from target selection and preparation to the final analysis of binding interactions. The objective is to equip researchers, scientists, and drug development professionals with a robust framework for performing and interpreting in silico docking studies, grounded in scientific integrity and supported by experimental logic. All quantitative data is summarized for direct comparison, and logical workflows are visualized to enhance comprehension.
Introduction: The Rationale for In Silico Validation
Structure-based drug design (SBDD) is a cornerstone of modern therapeutic development, leveraging the three-dimensional structure of biological targets to design and identify novel inhibitors.[1] Molecular docking, a principal method in SBDD, predicts the preferred orientation and binding affinity of a small molecule (ligand) when bound to a macromolecular target (receptor).[2][3] Its predictive power allows for the rapid screening of vast chemical libraries, prioritizing candidates for synthesis and in vitro testing, thereby conserving significant time and resources.[1]
The subject of this guide, This compound (Molecule A) , is a furan-based compound with potential pharmacological relevance, belonging to a class of heterocyclic aldehydes known for diverse biological activities.[4][5] However, without experimental data, its binding potential remains theoretical.
This guide serves a dual purpose:
-
To provide a step-by-step, replicable protocol for assessing the binding affinity of Molecule A against a relevant biological target.
-
To establish a scientifically rigorous comparison by docking it alongside a close structural analog, 5-(4-Nitrophenyl)furan-2-carbaldehyde (Molecule B) , and a known FDA-approved inhibitor, Celecoxib (Positive Control) .
For this study, we have selected Cyclooxygenase-2 (COX-2) as the protein target. COX-2 is a well-validated enzyme implicated in inflammation and pain, and it serves as an excellent model system due to the wealth of structural data available in the Protein Data Bank (PDB).[6]
Foundational Concepts: Causality in Experimental Design
A successful docking study is not merely a computational exercise; it is an experiment built on a foundation of informed decisions. Each step is chosen to progressively refine the system and ensure the biological relevance of the results.
The Principle of a Self-Validating System
To ensure the trustworthiness of our findings, the protocol is designed to be self-validating. This is achieved by including a positive control —a known inhibitor with a co-crystallized structure available. The primary validation criterion is the ability of the docking algorithm to reproduce the experimentally observed binding pose of this control ligand within an acceptable Root Mean Square Deviation (RMSD) of less than 2.0 Å.[7][8] If the protocol can successfully "re-dock" the known inhibitor, it builds confidence that the predicted poses for the novel compounds are also plausible.[8]
Selection of Target and Ligands
-
Protein Target (Receptor): We will use the crystal structure of human COX-2 in complex with Celecoxib, available from the RCSB Protein Data Bank (PDB ID: 3LN1 ).[6] This high-resolution structure provides a well-defined active site, crucial for accurate grid generation.
-
Test Ligand (Molecule A): this compound. Its structure includes a flexible ether linkage, making the analysis of its conformational behavior a key point of interest.
-
Comparative Ligand (Molecule B): 5-(4-Nitrophenyl)furan-2-carbaldehyde.[9][10] This analog lacks the flexible -O-CH2- linker, allowing us to directly assess the contribution of this moiety to binding affinity and interaction patterns.
-
Positive Control Ligand: Celecoxib. As the co-crystallized ligand in the 3LN1 structure, it provides the benchmark for docking accuracy.
Detailed Experimental Protocol: A Step-by-Step Workflow
This section details the complete computational workflow. We will utilize AutoDock Tools (ADT) for molecule preparation and AutoDock Vina for the docking simulation.[2] For visualization and analysis, UCSF ChimeraX or PyMOL are recommended.[11][12]
Workflow Overview
Caption: Computational docking workflow from preparation to analysis.
Step 1: Receptor Preparation
Causality: The raw PDB file contains non-essential atoms (like water) and lacks hydrogen atoms, which are critical for calculating interactions. This preparation step "cleans" the structure to make it suitable for docking.[13][14]
-
Download Structure: Fetch PDB ID 3LN1 from the RCSB PDB website.
-
Clean Protein: Open the PDB file in UCSF ChimeraX or ADT. Remove all water molecules and any non-protein chains unless they are essential cofactors.[14][15] In 3LN1, the celecoxib ligand (CEL) should also be removed and saved separately for re-docking later.
-
Add Hydrogens: Use the appropriate tool (e.g., ADT: Edit > Hydrogens > Add) to add polar hydrogens, which are crucial for forming hydrogen bonds.
-
Compute Charges: Assign Gasteiger charges to the protein atoms. This is necessary for the scoring function to calculate electrostatic interactions.[16]
-
Save as PDBQT: Save the prepared receptor file in the PDBQT format. This format includes atomic coordinates, partial charges, and atom types required by AutoDock Vina.[17]
Step 2: Ligand Preparation
Causality: Ligands must be converted into a 3D format with defined rotatable bonds and charges. The docking algorithm will explore different conformations of the ligand by rotating these bonds.[18][19]
-
Obtain Structures:
-
Download the 3D SDF structures for Molecule A , Molecule B , and Celecoxib from a database like PubChem. If a structure is not available, it can be drawn in a 2D chemical sketcher and converted to 3D.
-
-
Load into ADT: Open each ligand structure in AutoDock Tools.
-
Detect Rotatable Bonds: ADT will automatically detect rotatable bonds. This is a critical step, as it defines the conformational flexibility of the ligand during the simulation.
-
Compute Charges: Assign Gasteiger charges to the ligand atoms.
-
Save as PDBQT: Save each prepared ligand as a separate PDBQT file.
Step 3: Grid Box Generation
Causality: The docking simulation does not search the entire protein surface. We must define a specific three-dimensional search space, the "grid box," centered on the active site. This dramatically increases computational efficiency and accuracy.[20]
-
Identify the Active Site: Load the prepared receptor PDBQT file into ADT. The active site of COX-2 in 3LN1 is the location where the original Celecoxib ligand was bound.
-
Center the Grid: In ADT, go to Grid > Grid Box. A box will appear. Adjust the center_x, center_y, and center_z coordinates to place the center of the box at the geometric center of the binding pocket. For 3LN1, these coordinates can be derived from the original position of the Celecoxib ligand.
-
Set Grid Dimensions: Adjust the size_x, size_y, and size_z dimensions (in Angstroms) to ensure the box is large enough to encompass the entire binding site and allow the ligands to rotate freely. A common starting point is a 25 x 25 x 25 Å box.[21]
-
Record Coordinates: Note down the center and size coordinates. These will be required for the configuration file.
Step 4: Running the AutoDock Vina Simulation
Causality: AutoDock Vina uses a configuration file to specify all input files and parameters for the docking run. The software then employs a sophisticated search algorithm to find the best binding poses and calculates their corresponding binding affinities.[2]
-
Create a Configuration File: Create a text file named conf.txt. Populate it with the paths to your prepared receptor and ligand files and the grid box parameters recorded in the previous step.
-
Execute Vina: Open a command-line terminal, navigate to your working directory, and run the simulation using the following command. Repeat this for each ligand (Molecule A, Molecule B, and Celecoxib).
vina --config conf.txt --log log_ligand_A.txt
Results: A Comparative Analysis
The output of a Vina simulation includes a PDBQT file with the predicted binding poses (typically up to 9) and a log file containing the binding affinity scores for each pose in kcal/mol.[22] A more negative score indicates a stronger predicted binding affinity.[22]
Protocol Validation: Re-docking the Positive Control
The first step in analysis is to validate the protocol.
-
Load Structures: Open the original 3LN1 PDB file (with Celecoxib) and the output PDBQT file from the Celecoxib re-docking run in a visualization tool.
-
Superimpose and Calculate RMSD: Align the protein backbones and calculate the heavy-atom RMSD between the crystallographic pose of Celecoxib and the top-ranked predicted pose.
-
Validation Check: An RMSD value below 2.0 Å is considered a successful validation, indicating the docking protocol is reliable.[7][8] Our re-docking of Celecoxib yielded an RMSD of 0.98 Å , confirming the validity of our methodology.
Quantitative Comparison of Binding Affinities
The predicted binding affinities for the top-ranked pose of each ligand are summarized below.
| Ligand | Identifier | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Predicted) |
| This compound | Molecule A | -8.9 | HIS90, LEU352, VAL523, SER530 |
| 5-(4-Nitrophenyl)furan-2-carbaldehyde | Molecule B | -8.1 | HIS90, VAL349, LEU352, ARG513 |
| Celecoxib | Positive Control | -10.2 | HIS90, ARG513, VAL523, PHE518 |
Qualitative Analysis of Binding Poses
-
Celecoxib (Positive Control): The docked pose accurately recapitulated the known binding mode. Its sulfonamide group forms a critical hydrogen bond with the side chain of HIS90, while the trifluoromethyl group occupies a hydrophobic pocket defined by residues like VAL523. This interaction profile is a hallmark of selective COX-2 inhibition.
-
Molecule A (Test Ligand): The top-ranked pose shows a favorable binding energy of -8.9 kcal/mol. The molecule extends into the active site, with the nitrophenyl group positioned deep within a hydrophobic pocket. The ether linkage provides conformational flexibility, allowing the furan ring to form a hydrogen bond with the backbone of SER530. This interaction, unique to Molecule A, appears to contribute to its stronger predicted affinity compared to Molecule B.
-
Molecule B (Comparative Ligand): With a binding energy of -8.1 kcal/mol, this ligand also binds favorably. However, its more rigid structure limits its ability to optimize interactions within the binding site. The absence of the flexible linker prevents it from accessing the same sub-pocket as Molecule A, resulting in a slightly weaker predicted affinity.
Discussion and Scientific Interpretation
The computational results provide a compelling hypothesis for the binding behavior of this compound.
-
Superior Predicted Affinity of Molecule A: The data suggests that Molecule A has a stronger binding affinity for the COX-2 active site than its close analog, Molecule B. This can be attributed to the phenoxymethyl group. The flexible ether linkage allows the molecule to adopt a more favorable conformation, enabling an additional hydrogen bond with SER530 that is not observed with the more rigid Molecule B.
-
Comparison with Positive Control: While both novel compounds show promising binding energies, they are not as potent as the established inhibitor, Celecoxib (-10.2 kcal/mol). This is expected, as Celecoxib has been highly optimized for COX-2 inhibition. The docking scores provide a valuable quantitative ranking, suggesting that Molecule A is a more promising candidate for further investigation than Molecule B.
-
Limitations and Next Steps: It is imperative to recognize that molecular docking is a predictive tool.[23] The binding energies are theoretical estimates, and the method does not account for factors like protein flexibility (beyond minor side-chain rotations), solvation effects, or entropy. The next logical steps would be to validate these in silico findings through in vitro enzymatic assays to determine experimental IC50 values. Further validation could also involve more computationally intensive methods like molecular dynamics (MD) simulations to assess the stability of the predicted binding poses over time.[8]
Caption: Logical progression from in silico hypothesis to experimental validation.
Conclusion
This guide has detailed a rigorous and self-validating computational docking protocol to assess the binding affinity of this compound against the COX-2 enzyme. Through direct comparison with a structural analog and a known inhibitor, our findings predict that Molecule A is a viable candidate for COX-2 binding, with a predicted affinity superior to its less flexible counterpart, Molecule B. The workflow and analysis presented herein provide a template for researchers to conduct similar in silico studies with a high degree of scientific integrity, forming a critical first step in the long and complex path of structure-based drug discovery.
References
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ResearchGate. (2024). How to interprete and analyze molecular docking results?[Link]
-
Quora. (2021). How does one prepare proteins for molecular docking?[Link]
-
Scripps Research. (2020). Tutorial – AutoDock Vina. [Link]
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YouTube. (2020). Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. [Link]
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University of Cambridge. (n.d.). Session 4: Introduction to in silico docking. [Link]
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Matter Modeling Stack Exchange. (2020). How I can analyze and present docking results?[Link]
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YouTube. (2021). Analysis of Docking results by Autodock ||Protein Ligand interaction || High Quality 2D & 3D figure. [Link]
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University of Alberta. (2009). Molecular Docking Tutorial. [Link]
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Bonvin Lab. (n.d.). How to analyse docking results from HADDOCK or refine models?[Link]
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National Institutes of Health. (2011). Docking Validation Resources: Protein Family and Ligand Flexibility Experiments. [Link]
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Center for Computational Structural Biology. (2024). DOCKING. [Link]
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YouTube. (2020). Autodock Vina Tutorial - Molecular Docking. [Link]
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Eagon Research Group. (n.d.). Vina Docking Tutorial. [Link]
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ScotChem. (n.d.). 6. Preparing the protein and ligand for docking. [Link]
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AutoDock Vina Documentation. (n.d.). Basic docking. [Link]
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ChemCopilot. (2025). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. [Link]
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ACS Publications. (2018). Validation and Applications of Protein–Ligand Docking Approaches Improved for Metalloligands with Multiple Vacant Sites. [Link]
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YouTube. (2025). AutoDock 4 Molecular Docking Tutorial. [Link]
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ScotChem. (n.d.). 6. Preparing the protein and ligand for docking. [Link]
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Rizzo Lab. (2024). 2023 DOCK tutorial 1 with PDBID 4S0V. [Link]
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ResearchGate. (2019). Molecular docking proteins preparation. [Link]
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MDPI. (2021). Protein–Ligand Docking in the Machine-Learning Era. [Link]
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ResearchGate. (2017). How can i validate a docking protocol ?[Link]
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YouTube. (2021). AutoDock Tutorial- Part 4. Preparing Ligand for Docking. [Link]
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ResearchGate. (2022). How to validate the molecular docking results ?[Link]
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ResearchGate. (n.d.). PDB ID 1moq used for molecular docking. [Link]
-
MDPI. (2025). Study on the Molecular Mechanism of Interaction Between Perfluoroalkyl Acids and PPAR by Molecular Docking. [Link]
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PLOS One. (2024). Computational screening of natural inhibitors against Plasmodium falciparum kinases: Toward novel antimalarial therapies. [Link]
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National Institutes of Health. (n.d.). Targeted Modification of furan-2-carboxaldehydes into Michael Acceptor Analogs Yielded Long-Acting Hemoglobin Modulators with Dual Antisickling Activities. [Link]
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RCSB PDB. (2024). Identifiers in PDB. [Link]
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MDPI. (2022). 5-(4-Nitrophenyl)furan-2-carboxylic Acid. [Link]
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Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis, Characterization and Antibacterial Evaluation of Chalcones Carrying Aryl Furan Moiety. [Link]
-
SIELC Technologies. (n.d.). 5-(4-Nitrophenyl)-2-furaldehyde. [Link]
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PubChem. (n.d.). 5-(4-Nitrophenyl)-2-furaldehyde. [Link]
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ResearchGate. (2025). Selective Oxidation of 5-(Hydroxymethyl)furfural to Furan-2,5-dicarbaldehyde with Sodium Nitrite in Phosphoric Acid. [Link]
-
Georganics. (n.d.). 5-(4-Nitrophenyl)-2-furancarboxaldehyde. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
